Product packaging for Cyclodecanone, oxime(Cat. No.:CAS No. 2972-01-2)

Cyclodecanone, oxime

Cat. No.: B14170102
CAS No.: 2972-01-2
M. Wt: 169.26 g/mol
InChI Key: KUVPEPZUXRFFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Oxime Functional Group Chemistry within Macrocyclic Systems

The oxime functional group (C=N-OH) is a versatile moiety in organic synthesis, allowing for the introduction of a nitrogen atom into a chemical structure. researchgate.net Within the context of macrocyclic systems, which are large ring structures, the oxime group's reactivity is influenced by the ring's size and conformation. Oximes are derived from the reaction of a ketone or aldehyde with hydroxylamine (B1172632). researchgate.netrsc.org

In macrocycles, the inherent ring strain and conformational flexibility can impact the reactivity of the oxime. These large rings can adopt various conformations, which can either facilitate or hinder the approach of reagents to the oxime functional group. Research on various macrocyclic oximes has shown their potential as precursors to a wide array of nitrogen-containing compounds, including amines, amides, and various heterocyclic structures. researchgate.net

Significance of Cyclododecanone (B146445) Oxime as a Fundamental Organic Intermediate

Cyclododecanone oxime is a critical intermediate primarily in the industrial production of laurolactam (B145868), the monomer for Nylon-12. smolecule.comgoogle.comintratec.us This high-performance polymer finds applications in various sectors, including automotive, electronics, and sports equipment. The journey from cyclododecane (B45066) to Nylon-12 involves the oxidation of cyclododecane to cyclododecanol (B158456), followed by dehydrogenation to cyclododecanone. This ketone is then converted to cyclododecanone oxime through a reaction with hydroxylamine. intratec.us

The pivotal transformation of cyclododecanone oxime is the Beckmann rearrangement, an acid-catalyzed reaction that converts the oxime into the corresponding amide, laurolactam. scribd.comunacademy.com The efficiency and selectivity of this rearrangement are of paramount importance for the economic viability of Nylon-12 production. unacademy.com

Beyond its role in polymer chemistry, cyclododecanone oxime serves as a versatile building block in organic synthesis for creating other complex macrocyclic compounds. researchgate.net Its 12-membered ring structure provides a scaffold for the synthesis of various natural products and other molecules with interesting biological or material properties. researchgate.net

Historical Development of Research on Cyclododecanone Oxime Transformations

The study of cyclododecanone oxime is intrinsically linked to the development of the Beckmann rearrangement, a reaction discovered by Ernst Otto Beckmann in the late 19th century. However, the industrial significance of this transformation for cyclododecanone oxime emerged in the mid-20th century with the rising demand for Nylon-12. smolecule.com

Early methods for the synthesis of cyclododecanone oxime involved the reaction of cyclododecanone with hydroxylamine sulfate (B86663) in an aqueous alkaline medium. smolecule.com Another approach that was developed was photonitrosation, a photochemical reaction between cyclododecane and nitrosyl chloride. smolecule.com

A significant advancement in the production of cyclododecanone oxime was a 1963 patent that introduced the use of an organic solvent in the oximation reaction, leading to higher yields and purity. smolecule.com

The Beckmann rearrangement of cyclododecanone oxime has been a subject of extensive research to improve its efficiency and environmental footprint. Traditionally, the reaction was carried out using strong acids like sulfuric acid, which generated significant amounts of ammonium (B1175870) sulfate as a byproduct. unacademy.com This led to research into alternative, greener catalytic systems.

In recent years, various catalysts have been investigated for the Beckmann rearrangement of cyclododecanone oxime. These include solid acid catalysts, such as zeolites, which offer advantages in terms of separation and reusability. researchgate.netresearchgate.net Other catalytic systems, like those based on cyanuric chloride and zinc chloride, have also been developed to facilitate the rearrangement under milder conditions. scribd.comacs.org The development of gas-phase Beckmann rearrangement processes represents another frontier in making the production of laurolactam more sustainable. researchgate.netresearchgate.net

The ongoing research into the transformations of cyclododecanone oxime highlights its enduring importance as a key molecule in both industrial and academic chemistry.

Data Tables

Table 1: Key Reactions of Cyclododecanone Oxime

Reaction NameReactant(s)Product(s)Catalyst/ReagentsSignificance
OximationCyclododecanone, HydroxylamineCyclododecanone OximeAcid or BaseSynthesis of the oxime intermediate. smolecule.comudel.edu
Beckmann RearrangementCyclododecanone OximeLaurolactamStrong acids (e.g., H₂SO₄), solid acids (e.g., zeolites), cyanuric chloride/ZnCl₂Industrial production of Nylon-12 monomer. scribd.comunacademy.comresearchgate.net
ReductionCyclododecanone OximeCyclododecylamineReducing agents (e.g., H₂/catalyst)Synthesis of macrocyclic amines. researchgate.net
HydrolysisCyclododecanone OximeCyclododecanone, HydroxylamineAqueous acidReversion to the starting ketone. cdnsciencepub.com

Table 2: Catalysts Used in the Beckmann Rearrangement of Cyclododecanone Oxime

CatalystReaction ConditionsAdvantages
Sulfuric AcidLiquid phaseHigh conversion. unacademy.com
Zeolites (e.g., [Al,B]-BEA)Gas phase, ~320°CHigh selectivity, catalyst is regenerable. researchgate.net
Cyanuric Chloride/Zinc ChlorideLiquid phaseMilder conditions, high yield. scribd.comacs.org
ChlorosilanesLiquid phase, 100°CEffective at moderate temperatures. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B14170102 Cyclodecanone, oxime CAS No. 2972-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclodecylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-11-10-8-6-4-2-1-3-5-7-9-10/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVPEPZUXRFFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=NO)CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183866
Record name Cyclodecaneone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2972-01-2
Record name Cyclodecanone, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2972-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclodecaneone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclodecaneone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclodecaneone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclodecanone oxime
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3Z5A3XX6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis Methodologies for Cyclododecanone Oxime

Direct Oximation of Cyclododecanone (B146445)

Direct oximation involves the reaction of cyclododecanone with a hydroxylamine-based reagent. This is a fundamental and widely practiced method for converting ketones to their corresponding oximes. smolecule.comresearchgate.net

The most traditional method for synthesizing cyclododecanone oxime is the direct reaction of cyclododecanone with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate (B86663). smolecule.comudel.edu This reaction is typically carried out in a suitable solvent system, often involving an alcohol like ethanol (B145695), to dissolve the organic starting material. udel.eduinnovareacademics.in An alkali, such as sodium hydroxide (B78521), is added to neutralize the acid released from the hydroxylamine salt, liberating the free hydroxylamine to react with the ketone. udel.edu

The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of cyclododecanone. This is followed by dehydration to yield the C=N-OH functional group characteristic of an oxime. researchgate.net The process is generally efficient, often resulting in high yields of the desired product. For instance, a laboratory-scale procedure involving the refluxing of cyclododecanone with hydroxylamine hydrochloride in an ethanol/water mixture with sodium hydroxide can achieve a yield of 95%. udel.edu The product, being a solid, can be purified through recrystallization from a solvent like ethanol. udel.edu

Table 1: Conventional Direct Oximation of Cyclododecanone

Reagents Solvent Conditions Yield Purity
Cyclododecanone, Hydroxylamine Hydrochloride, Sodium Hydroxide 95% Ethanol / Water Reflux (100 °C) 95% >99% after recrystallization

This table summarizes typical conditions and outcomes for the conventional synthesis of cyclododecanone oxime based on available research data. smolecule.comudel.edu

Ammoximation represents a more advanced and industrially significant approach to oxime synthesis. It avoids the use of hydroxylamine salts, which can lead to the formation of large quantities of ammonium (B1175870) sulfate as a byproduct. google.com Instead, ammoximation utilizes a catalyst to facilitate the reaction of a ketone with ammonia (B1221849) and an oxidizing agent, typically hydrogen peroxide (H₂O₂). google.comgoogle.com

The catalysts of choice for this process are titanium-containing zeolites, most notably titanium silicalite-1 (TS-1). google.comsemanticscholar.orgnih.gov In this system, the titanium sites within the zeolite framework are believed to activate the hydrogen peroxide, which then reacts with ammonia to form hydroxylamine in situ. The hydroxylamine subsequently reacts with the cyclododecanone to produce the oxime. hydro-oxy.com This catalytic route is considered a greener alternative to conventional methods. google.com

Recent developments have focused on enhancing catalyst performance and process efficiency. One approach involves supporting metals like palladium (Pd) and gold (Au) on the titanosilicate catalyst. google.comsemanticscholar.org This can enable the in situ synthesis of H₂O₂ from H₂ and O₂, further streamlining the process. acs.org Research has shown that for the ammoximation of cyclododecanone using a Pd/Au-supported titanosilicate catalyst, a conversion of 29% and a selectivity of 89% for the oxime can be achieved. google.com

Table 2: Catalytic Ammoximation of Cyclododecanone

Catalyst System Oxidant Reactants Conversion (%) Selectivity (%)
Titanosilicate (TS-1) with Pd/Au H₂ / O₂ (in situ H₂O₂) Cyclododecanone, Ammonia 29 89
Titanium Silicalite (TS-1) Pre-formed H₂O₂ Cyclododecanone, Ammonia High High

This table presents findings from studies on ammoximation processes. Note that data for Ti-MOR is for cyclohexanone (B45756) but illustrates the high selectivity achievable with this class of catalyst. google.comnih.gov

Conventional Synthetic Approaches

Oxime Exchange Reactions

Oxime exchange, or transoximation, is an alternative synthetic route that avoids the direct handling of hydroxylamine or its salts. google.com This method involves the transfer of the oxime functional group from a donor molecule, typically a small and volatile oxime, to the target ketone.

In this process, cyclododecanone is reacted with a readily available oxime, such as acetoxime or 2-pentanone oxime, in the presence of a catalyst. google.com The reaction is an equilibrium process where the small ketone byproduct (e.g., acetone) can be removed to drive the reaction towards the formation of the more stable cyclododecanone oxime. google.com This method offers the advantage of operating in a homogeneous system, which can simplify mass transfer requirements compared to the two-phase systems often seen in conventional oximation. google.com

A patented method describes reacting cyclododecanone with acetoxime at 200°C, achieving a cyclododecanone conversion of 99.76% and a selectivity towards the oxime of 99.13%. google.com

Table 3: Transoximation Reaction for Cyclododecanone Oxime

Small Molecule Oxime Reaction Temperature (°C) Cyclododecanone Conversion (%) Cyclododecanone Oxime Selectivity (%)
Acetoxime 200 99.76 99.13
Diacetylmonoxime 250 86.49 74.85

Data sourced from patent literature describing the transoximation process under various conditions. google.com

Catalysis is essential for facilitating the oxime exchange reaction. The process is typically catalyzed by acids. google.com Patent literature discloses the use of an acidic catalyst to adjust the system pH to a range of 1 to 3. google.com The reaction can be performed in a homogeneous system using various organic solvents like ethyl cyclohexane (B81311) or isopropyl cyclohexane. google.com In addition to the acid catalyst, the system may include a pH buffer and additives like organic silicon ethers. google.com The use of a homogeneous catalytic system can improve reaction kinetics and circumvent the water-oil separation issues that can complicate conventional oximation methods. google.com

Transoximation with Small Molecule Oximes

Green Chemistry Principles in Cyclododecanone Oxime Synthesis

The synthesis of cyclododecanone oxime is an area where the principles of green chemistry are actively being applied to reduce environmental impact and improve process efficiency. innovareacademics.inresearchgate.net Key goals include minimizing waste, using safer reagents and solvents, improving atom economy, and utilizing catalytic processes. innovareacademics.in

The conventional synthesis, while high-yielding, generates salt byproducts (e.g., sodium sulfate or sodium chloride) that require disposal. udel.edugoogle.com However, a simple procedure using water as a solvent and achieving high yields can be considered an example of green chemistry. udel.eduinnovareacademics.in

Ammoximation processes are a significant step forward in green synthesis. google.com By using a recyclable solid catalyst (like TS-1) and generating water as the only major byproduct, the ammoximation route avoids the large quantities of ammonium sulfate produced in processes using hydroxylamine sulfate. google.comnih.gov The development of catalysts that allow for the in situ generation of hydrogen peroxide from hydrogen and oxygen further enhances the green credentials of this pathway. acs.org

Transoximation also aligns with green chemistry principles by avoiding the direct use of hazardous hydroxylamine and reducing inorganic salt waste. google.com The ability to use catalytic quantities of an acid and to recycle the small ketone byproduct makes it an atom-economical choice. google.comeurekaselect.com

Eco-Friendly Precursor Synthesis for Cyclododecanone

The industrial production of cyclododecanone has traditionally involved the air oxidation of cyclododecane (B45066) in the presence of boric acid. google.com This process, however, has notable drawbacks, including the need to limit cyclododecane conversion to around 30% to maintain selectivity. Furthermore, it requires the hydrolysis of boric esters in a separate step and the recycling of significant amounts of boric acid and unreacted cyclododecane, generating difficult-to-dispose boron-containing waste. google.com In response to these environmental and efficiency concerns, research has focused on cleaner synthesis routes.

A prominent eco-friendly pathway starts from cyclododecatriene (CDT), which is readily available from the petrochemical product butadiene. scirp.org This method proceeds in three steps: selective epoxidation of CDT, hydrogenation of the resulting epoxide, and finally, oxidation to cyclododecanone. scirp.orgscirp.org

One notable green procedure utilizes hydrogen peroxide as the primary oxidant, a much more environmentally friendly alternative to traditional heavy-metal oxidants. scirp.orgscirp.org In this process, the selective epoxidation of CDT is performed using hydrogen peroxide with a phase-transfer catalyst, hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT), in water. The resulting epoxycyclododecadiene (ECDD) is then hydrogenated to cyclododecanol (B158456) (CDOL) using a Raney nickel catalyst. The final step is the oxidation of CDOL to cyclododecanone (CDON) again using the HAHPT catalyst and hydrogen peroxide in a water and t-butanol solvent mixture. scirp.org This method achieves a total yield of 53.4% under optimized conditions. scirp.orgscirp.org The use of hydrogen peroxide is advantageous as its primary byproduct is water. scirp.org

The table below summarizes the research findings for the final oxidation step of cyclododecanol (CDOL) to cyclododecanone (CDON) using the HAHPT catalyst system, showing the influence of reactant molar ratios on conversion and selectivity.

Table 1: Oxidation of Cyclododecanol (CDOL) to Cyclododecanone (CDON)

Molar Ratio (CDOL/t-BuOH/H₂O₂) Catalyst Amount (mol % relative to CDOL) Time (h) Conversion (%) Selectivity (%)
1/0.75/3 0.05 6 75.3 98.5
1/0.75/3 0.10 6 90.1 98.2
1/0.75/2 0.10 6 85.6 98.3
1/0.75/2 0.15 6 95.5 98.1

Data sourced from research on the eco-friendly synthesis of cyclododecanone. scirp.org

Another innovative approach involves the direct oxidation of cyclododecene (B75492) (a partially hydrogenated derivative of CDT) to cyclododecanone using dinitrogen monoxide (N₂O) as the oxidant. google.com This process avoids the multi-step route through cyclododecanol and represents a significant advancement in producing the ketone precursor with higher efficiency and fewer byproducts. google.com

Sustainable Solvent Selection for Oximation Processes

The conversion of cyclododecanone to cyclododecanone oxime is typically achieved by reacting the ketone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. innovareacademics.insmolecule.comgoogle.com The selection of the solvent system is critical for the sustainability of the process. While early methods used solvents like methanol, modern approaches prioritize greener alternatives. google.com

A simple and high-yielding green procedure uses a mixture of ethanol and water. innovareacademics.inudel.edu In a typical lab-scale synthesis, cyclododecanone is dissolved in 95% ethanol, to which an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added. The reaction proceeds efficiently at reflux temperatures (100 °C), with the product crystallizing out of the solution upon cooling, allowing for easy recovery by filtration. innovareacademics.inudel.edu This method demonstrates excellent results, as detailed in the table below.

Table 2: Oximation of Cyclododecanone in an Ethanol/Water System

Reactant 1 Reactant 2 Solvent System Reaction Temperature Reaction Time Yield
Cyclododecanone Hydroxylamine Hydrochloride 95% Ethanol / Water 100 °C (Reflux) ~35 min 95%

Data sourced from studies on green laboratory procedures. innovareacademics.inudel.edu

A significant leap towards sustainable oximation is the development of solvent-free reaction conditions. researchgate.net One such method employs magnetic nano Fe₃O₄ as a recyclable catalyst. researchgate.net In this process, the ketone is mixed directly with hydroxylamine hydrochloride and the nano-catalyst and heated in an oil bath. The reaction proceeds to completion in a short time, and the magnetic catalyst can be easily removed from the product mixture for reuse, a key advantage for industrial applications. researchgate.net This solvent-free approach not only eliminates the environmental impact and costs associated with solvents but also simplifies product purification. researchgate.netnih.gov These solvent-free systems can produce oximes in high to excellent yields (80-96%). researchgate.net

Further innovation in this area includes the use of microwave-assisted synthesis, which dramatically reduces reaction times, often to just a few minutes, thereby lowering energy consumption. rsc.orgyork.ac.uk Combining solvent-free or minimal-solvent conditions with microwave irradiation represents a highly efficient and green methodology for the synthesis of cyclododecanone oxime. rsc.org

Key Chemical Transformations of Cyclododecanone Oxime

The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone reaction of cyclododecanone (B146445) oxime, involving its conversion into a lactam under acidic conditions. This reaction is pivotal for industrial processes, particularly in polymer production. smolecule.com

Conversion of Cyclododecanone Oxime to ω-Laurolactam

The transformation of cyclododecanone oxime into ω-laurolactam is a well-established industrial process. researchgate.net Traditionally, this rearrangement is catalyzed by strong acids like fuming sulfuric acid in the liquid phase. researchgate.net However, research has explored alternative methods to enhance efficiency and sustainability.

One approach involves gas-phase Beckmann rearrangement using solid acid catalysts. For instance, studies have demonstrated the use of Al,B-MCM-41 mesoporous materials. In these experiments, the conversion of cyclododecanone oxime was investigated at temperatures ranging from 325 to 450 °C. The optimal temperature was found to be 375 °C, which provided a balance between high conversion rates and the selectivity for ω-laurolactam. researchgate.net

Another innovative method utilizes microwave-assisted synthesis. This technique has been shown to successfully convert cyclododecanone oxime to ω-laurolactam in high yields and with high selectivity in very short reaction times, often around 5 minutes, using various micro-mesoporous catalysts. rsc.orgrsc.org

Furthermore, systems involving chlorosilanes, such as trimethylchlorosilane and tetrachlorosilane (B154696), in the presence of nitriles like acetonitrile (B52724), have been proven effective for the rearrangement at 100 °C. oup.com A patented process also describes the use of phosphorus pentoxide and zinc chloride as a catalytic system, achieving high yields of laurolactam (B145868). google.com

Catalyst SystemReaction ConditionsConversion/YieldReference
Fuming Sulfuric AcidLiquid PhaseIndustrial Standard researchgate.net
Al,B-MCM-41Gas Phase, 375 °C~95% conversion researchgate.net
Micro-mesoporous catalystsMicrowave, 130-180 °C, 5-15 minHigh conversion rsc.orgrsc.org
Tetrachlorosilane/Acetonitrile100 °CEffective conversion oup.com
Phosphorus Pentoxide/Zinc ChlorideVaries95.2-97.2% yield google.com
Acid-treated [Al,B]-BEA zeoliteVapor Phase, ~320 °C, reduced pressureComplete conversion, 98% selectivity researchgate.net

Role in Polyamide (Nylon-12) Precursor Synthesis

The primary industrial significance of ω-laurolactam lies in its role as the monomer for the production of Nylon-12 (Polyamide 12). researchgate.net Nylon-12 is a high-performance polymer with a wide range of applications due to its excellent thermal stability, chemical resistance, and mechanical strength.

The synthesis of Nylon-12 is achieved through the ring-opening polymerization of ω-laurolactam. This process is typically initiated with water at high temperatures (around 300 °C) and pressures to form a prepolymer. Subsequently, a polycondensation reaction at approximately 250 °C under ambient or reduced pressure leads to the formation of high molecular weight Nylon-12. wikipedia.org The quality of the resulting polymer is highly dependent on the purity of the laurolactam, as impurities can cause discoloration and affect the polymer's properties. google.comgoogle.com

The production of ω-laurolactam from cyclododecanone oxime is a critical step in the manufacturing chain of Nylon-12, a material valued in the automotive industry, medical applications, and for food packaging. rsc.org

Oxime Radical Chemistry

Beyond the well-known Beckmann rearrangement, cyclododecanone oxime can also participate in radical chemistry, leading to the formation of unique molecular structures.

Generation and Characterization of Cyclododecanone Iminoxyl Radicals

Iminoxyl radicals (or oxime radicals) are N-oxyl radicals that can be generated from oximes through oxidation. beilstein-journals.org Various oxidizing agents can be employed for this purpose, including transition metal compounds like cerium(IV) ammonium (B1175870) nitrate, iron(III) perchlorate, and copper(II) perchlorate, as well as metal-free oxidants such as hypervalent iodine compounds. beilstein-journals.org Electrochemical methods, either through direct electrolysis or with the assistance of a redox catalyst, have also been developed to convert oximes into iminoxyl radicals. capes.gov.br

These transient radical species are often characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect species with very short lifetimes. beilstein-journals.org Infrared (IR) spectroscopy can also be used to identify the formation of iminoxyl radicals by observing the disappearance of the O-H stretching band of the parent oxime and the appearance of a new band corresponding to the C=N–O• fragment. d-nb.info

Intramolecular Cyclization and Carbon-Oxygen Coupling Reactions

Iminoxyl radicals are versatile intermediates in organic synthesis. nih.gov Due to the delocalization of the unpaired electron between the oxygen and nitrogen atoms, they can form both carbon-oxygen (C–O) and carbon-nitrogen (C–N) bonds in their reactions. d-nb.info

In intramolecular reactions, iminoxyl radicals can undergo cyclization. These reactions often lead to the formation of five-membered heterocyclic rings like isoxazolines (via C–O bond formation) or cyclic nitrones (via C–N bond formation). beilstein-journals.orgnih.gov The specific pathway can be influenced by the structure of the starting oxime and the reaction conditions. For instance, the oxidative cyclization of unsaturated oximes can be achieved using various catalytic systems, including those based on cobalt and manganese. nih.gov

Intermolecularly, iminoxyl radicals can participate in carbon-oxygen coupling reactions. For example, they can couple with 1,3-dicarbonyl compounds and other CH-acidic reagents. researchgate.net These reactions highlight the synthetic potential of oxime radicals, although much of the research has focused on intramolecular processes. d-nb.info While the general principles of iminoxyl radical chemistry are established, specific studies detailing the intramolecular cyclization and C-O coupling of cyclododecanone iminoxyl radicals are less common in the reviewed literature, which tends to focus on more generalized or different oxime systems. beilstein-journals.orgnih.govbeilstein-journals.org

Coordination Chemistry and Ligand Properties

Ketoximes, including cyclododecanone oxime, possess the ability to act as ligands in coordination chemistry. smolecule.com The presence of both a C=N double bond and a hydroxyl (-OH) group allows them to function as bidentate ligands, meaning they can form two coordination bonds with a single metal ion. smolecule.com This chelation can lead to the formation of stable metal complexes.

While specific studies on the coordination complexes of cyclododecanone oxime are not extensively detailed in the provided search results, the general behavior of similar, larger-ring oximes like cyclopentadecanone (B167302) oxime suggests this capability. Cyclopentadecanone oxime has been shown to form stable coordination compounds with metal ions such as copper, nickel, and cobalt. smolecule.com These complexes have potential applications in catalysis and materials science. Given the structural similarities, it is reasonable to infer that cyclododecanone oxime would exhibit comparable ligand properties, forming complexes with various metal ions. guidechem.com

Cyclododecanone Oxime as a Bidentate Ligand

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Ligands are classified by the number of binding sites they use to attach to the metal ion. Cyclododecanone oxime functions as a bidentate ligand, meaning it can form two coordination bonds with a single metal ion. smolecule.com

The bidentate nature of cyclododecanone oxime arises from its oxime functional group. This group contains two different atoms with lone pairs of electrons that can act as donor sites: the nitrogen atom of the imine moiety (>C=N-) and the oxygen atom of the hydroxyl moiety (-OH). smolecule.comniscpr.res.in When coordinating to a metal ion, the oxime typically undergoes deprotonation of the hydroxyl group, allowing the oxygen atom to form a bond with the metal. Simultaneously, the nitrogen atom donates its lone pair to the same metal ion. This dual-point attachment results in the formation of a stable, five-membered chelate ring, a common feature in coordination compounds involving oxime-based ligands. ajol.info The formation of such chelate complexes with metal ions is a crucial aspect of coordination chemistry and can lead to compounds with applications in catalysis and materials science. guidechem.commdpi.com

Formation and Structural Characteristics of Metal Chelate Complexes

The formation of metal chelate complexes with cyclododecanone oxime typically involves the reaction of the ligand with a metal salt in a suitable solvent. While the potential for cyclododecanone oxime to form stable complexes with various transition metals like copper, nickel, and cobalt is recognized, detailed crystallographic studies for its specific metal complexes are not extensively documented in the literature. smolecule.com However, the structural characteristics can be inferred from studies on similar, more widely researched oxime complexes. niscpr.res.inajol.info

Upon complexation, the coordination of the oxime's nitrogen and oxygen atoms to the metal center is expected to cause distinct shifts in the ligand's vibrational frequencies. In infrared (IR) spectroscopy, for instance, the stretching frequency of the C=N bond would shift, typically to a lower frequency, indicating the involvement of the imine nitrogen in coordination. niscpr.res.in Similarly, the disappearance of the O-H stretching band and a shift in the N-O stretching frequency would confirm the deprotonation and coordination of the oxygen atom. ajol.info

To illustrate the typical structural parameters, the following table presents hypothetical data for a generic metal complex with cyclododecanone oxime, based on values observed for other transition metal-oxime complexes.

Illustrative Structural Data for a Hypothetical Metal-Cyclododecanone Oxime Complex (Note: This data is for illustrative purposes, as specific experimental values for cyclododecanone oxime complexes are not widely available in published literature.)

ParameterTypical Value RangeDescription
Metal-Oxygen Bond Length1.90 - 2.10 ÅThe distance between the central metal ion and the oxime's oxygen atom.
Metal-Nitrogen Bond Length2.00 - 2.20 ÅThe distance between the central metal ion and the oxime's nitrogen atom.
O-M-N Bond Angle75° - 85°The "bite angle" of the chelate ring formed by the ligand and metal ion.
Coordination GeometryOctahedralA common geometry for transition metal complexes with multiple ligands.

Mechanistic Elucidations of Cyclododecanone Oxime Reactions

Mechanism of the Beckmann Rearrangement

The conversion of cyclododecanone (B146445) oxime to ω-laurolactam, the monomer for Nylon 12, is a classic example of the Beckmann rearrangement. researchgate.net The generally accepted mechanism proceeds through several key steps, initiated by an acid catalyst. bdu.ac.inbdu.ac.in

Protonation and Leaving Group Departure

The Beckmann rearrangement is typically catalyzed by acids. vedantu.com The reaction commences with the protonation of the hydroxyl group of the cyclododecanone oxime. unacademy.commasterorganicchemistry.comtutorchase.com This initial step is critical as it converts the poor leaving group, a hydroxide (B78521) ion (-OH), into a much better leaving group, a water molecule (H₂O). unacademy.commasterorganicchemistry.com A variety of acidic reagents can facilitate this process, including strong mineral acids like sulfuric acid and polyphosphoric acid, or other reagents such as tosyl chloride and thionyl chloride. bdu.ac.inwikipedia.orglscollege.ac.in The departure of the newly formed water molecule is not an isolated event but is intimately coupled with the subsequent migration step. masterorganicchemistry.com

Alkyl Migration to Nitrogen and Nitrilium Ion Intermediate Formation

Following protonation, the defining step of the rearrangement occurs: a 1,2-shift of an alkyl group from the carbon to the adjacent nitrogen atom. unacademy.combyjus.com This migration happens concurrently with the expulsion of the water molecule. bdu.ac.in In the case of cyclododecanone oxime, the migrating group is the C11 polymethylene chain of the ring. This concerted migration and departure of the leaving group results in the formation of a highly reactive intermediate known as a nitrilium ion. researchgate.netbdu.ac.inlscollege.ac.inchemistrysteps.com This intermediate possesses an electrophilic carbon atom, which is subsequently attacked by a water molecule present in the reaction medium. vedantu.comunacademy.com The resulting species then undergoes deprotonation and tautomerization to yield the final, stable amide product, which for a cyclic oxime is a lactam. bdu.ac.invedantu.combyjus.com For cyclododecanone oxime, this product is ω-laurolactam. researchgate.net

Concerted versus Stepwise Reaction Pathways

There has been considerable scientific discussion regarding whether the Beckmann rearrangement proceeds through a purely stepwise mechanism, involving a distinct nitrilium ion intermediate, or a concerted mechanism where migration and hydrolysis occur in a single step. nih.gov Computational studies have revealed that the pathway can depend significantly on the structure of the oxime and the reaction conditions. nih.gov

Table 1: Proposed Mechanistic Pathways for the Beckmann Rearrangement of Various Oximes

Substrate Proposed Mechanism Intermediate(s) Source(s)
Acetone (B3395972) Oxime Stepwise σ-complex (Iminium ion) wikipedia.orgnih.gov
Acetophenone Oxime Stepwise π-complex and σ-complex nih.gov

Stereospecificity and Anti-Periplanar Migration in Ketoximes

A fundamental principle of the Beckmann rearrangement is its high degree of stereospecificity. bdu.ac.inwikipedia.orglscollege.ac.in The reaction exclusively involves the migration of the alkyl or aryl group that is in an anti-periplanar position relative to the leaving group on the nitrogen atom. bdu.ac.inunacademy.comlscollege.ac.in This geometric constraint dictates which group migrates in unsymmetrical ketoximes, thereby determining the constitution of the resulting amide.

In the case of a symmetrical substrate like cyclododecanone oxime, the two groups attached to the sp² carbon are identical segments of the same polymethylene ring. Therefore, only one migration product, ω-laurolactam, is possible, and the anti-periplanar rule ensures the clean formation of this ring-expanded lactam. While certain reaction conditions have been known to cause isomerization of the oxime geometry, which can complicate the product distribution for unsymmetrical ketoximes, this is not a factor for symmetrical starting materials. unacademy.comwikipedia.orglscollege.ac.in

Influence of Reaction Environment on Mechanistic Pathways

The solvent is not merely an inert medium for the Beckmann rearrangement but can play an active and crucial role in the reaction mechanism and kinetics. illinois.eduresearchgate.netkuleuven.be

Solvent Effects on Rearrangement Kinetics and Selectivity

Research has demonstrated that solvent molecules can actively participate in the reaction, particularly in stabilizing charged transition states and intermediates. wikipedia.orgresearchgate.net Computational studies on acetone oxime have shown that solvent molecules, such as acetic acid, can stabilize the departing hydroxyl group through hydrogen bonding, thereby lowering the activation energy of the rearrangement. bdu.ac.inwikipedia.orglscollege.ac.in

The choice of solvent involves a balance of properties. For rearrangements over solid acid catalysts, a competition arises between the adsorption of the oxime substrate and the solvent onto the catalyst's active sites. researchgate.net Highly polar solvents may compete too strongly, inhibiting the reaction, while non-polar solvents may not sufficiently stabilize the polar transition state of the rearrangement step. researchgate.net Therefore, a solvent with intermediate polarity is often optimal.

The rate of the rearrangement is also influenced by the solvent's dielectric constant. Studies on the rearrangement of picryl oxime ethers showed that the reaction rate increases in more polar solvents. illinois.edu Furthermore, the addition of co-solvents can significantly enhance reaction rates. For example, in the rearrangement of cyclohexanone (B45756) oxime using trifluoroacetic acid, the addition of acetonitrile (B52724) was found to accelerate the reaction. researchgate.net

Table 2: Relative Rate Constants for the Rearrangement of Benzophenone Oxime Picryl Ether in Carbon Tetrachloride with Various Solvent Additives Data modeled after studies by Chapman, demonstrating the catalytic effect of polar solvent molecules.

Added Solvent (0.1 M) Relative Rate Constant (k/k₀)
None (Carbon Tetrachloride only) 1.0
Nitrobenzene 2.9
Acetone 13.5
Acetic Acid 20.6
Anisole 3.6

Source: Adapted from Chapman, J. Chem. Soc., 1934, 1550. illinois.edu

This table illustrates that polar molecules, especially those capable of hydrogen bonding like acetic acid, can significantly catalyze the rearrangement, highlighting the profound influence of the reaction environment. illinois.edu

Impact of Substituents on Migratory Aptitude

The Beckmann rearrangement is characterized by the migration of a substituent from a carbon atom to an electron-deficient nitrogen atom. adichemistry.com The choice of which group migrates is not random; it is governed by a combination of stereoelectronic factors and the inherent migratory aptitude of the substituents. msu.edu

The stereochemistry of the oxime is a primary determinant of the reaction's outcome. The group that is positioned anti-periplanar to the leaving group on the nitrogen atom is the one that migrates. bdu.ac.inunacademy.com This stereospecificity means that for ketoximes where the two groups attached to the carbonyl carbon are different, two geometric isomers of the oxime (syn and anti) can exist, potentially leading to two different amide products. msu.edu However, in the case of symmetrical cyclic ketones like cyclododecanone, the two potential migrating groups are part of the same polymethylene chain, simplifying the initial stereochemical considerations.

Even so, the intrinsic ability of a group to migrate plays a significant role, especially in unsymmetrical ketones. The general order of migratory aptitude is a critical factor in predicting the products of the Beckmann rearrangement. msu.edu This aptitude is influenced by the substituent's ability to stabilize the positive charge that develops during the transition state of the migration.

General Migratory Aptitude Order:

A well-established trend for migratory aptitude in the Beckmann rearrangement has been identified through numerous studies. This trend reflects the electronic and steric properties of the migrating group.

Migratory Group TypeGeneral Aptitude
Tertiary AlkylHighest
Secondary AlkylHigh
Aryl (e.g., Phenyl)High
Benzyl (B1604629)High
Primary AlkylModerate
MethylLowest

This table summarizes the general trend in the migratory aptitude of various organic substituents in the Beckmann rearrangement. The aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ aryl ~ benzyl > primary alkyl > methyl. msu.edu

Research has shown that aryl groups with electron-donating substituents exhibit enhanced migratory aptitude, while those with electron-withdrawing groups show a diminished tendency to migrate. acs.org For instance, the rearrangement of 2-phenylcyclohexanone (B152291) oxime results in the preferential migration of the more substituted phenyl group. acs.org Similarly, studies on tetralone oxime derivatives have revealed that substituents on the aromatic ring can unexpectedly alter the preferred migrating group, highlighting the subtle interplay of electronic and steric effects. jst.go.jp

Competing Pathways: Beckmann Fragmentation Reactions

Under certain conditions, the Beckmann rearrangement can be diverted down a different mechanistic route known as Beckmann fragmentation. bdu.ac.inwikipedia.org This competing reaction becomes significant when the migrating group can form a stable carbocation. byjus.com Instead of migrating to the nitrogen atom, the group is eliminated, leading to the formation of a nitrile and a carbocation. lscollege.ac.in

The crucial factor determining whether rearrangement or fragmentation occurs is the stability of the potential carbocation that would be formed upon cleavage of the C-C bond alpha to the oxime nitrogen. unacademy.com

Factors Promoting Beckmann Fragmentation:

Several structural features and reaction conditions can favor the fragmentation pathway over the classical rearrangement.

FactorDescription
Carbocation Stability Groups that can form stable carbocations, such as quaternary alkyl groups, are prone to fragmentation. bdu.ac.inbyjus.com
Heteroatom Stabilization The presence of oxygen or nitrogen atoms alpha to the oxime can promote fragmentation by stabilizing the resulting carbocation through resonance, leading to the formation of ketones or imines, respectively. lscollege.ac.inlscollege.ac.in
Silicon-directed Fragmentation A silicon atom in the beta position to the oxime can direct the reaction towards fragmentation through the beta-silicon effect. lscollege.ac.inlscollege.ac.in
Reaction Conditions The choice of acid catalyst and solvent can influence the reaction outcome. While strong protic acids often favor rearrangement, other reagents can be selected to promote fragmentation. unacademy.comwikipedia.org

For cyclododecanone oxime, the polymethylene chain does not inherently possess features that strongly stabilize a carbocation. Therefore, under typical industrial conditions using strong acids, the Beckmann rearrangement to laurolactam (B145868) is the predominant pathway. researchgate.net However, the potential for fragmentation exists and serves as a reminder of the delicate balance of factors that govern the outcome of this complex and valuable reaction. The selection of specific catalysts, such as cyanuric chloride in combination with zinc chloride, has been shown to efficiently promote the rearrangement of cyclododecanone oxime to its corresponding lactam, minimizing competing side reactions. wikipedia.orgwikidoc.org

Catalytic Systems in Cyclododecanone Oxime Chemistry

Acid-Catalyzed Beckmann Rearrangement

The Beckmann rearrangement is classically catalyzed by acids, which facilitate the transformation of the oxime into the corresponding amide. This section explores both traditional homogeneous and modern heterogeneous acid-catalyzed systems.

Traditional Brønsted and Lewis Acid Catalysis

The industrial synthesis of ω-laurolactam has historically relied on the use of strong Brønsted acids. researchgate.net Fuming sulfuric acid or oleum (B3057394) are conventional catalysts that protonate the hydroxyl group of the oxime, initiating the rearrangement. scribd.com This process, while effective, generates significant amounts of ammonium (B1175870) sulfate (B86663) as a by-product, posing environmental concerns. uni-stuttgart.de Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), have also been employed, often stoichiometrically, to catalyze the rearrangement by coordinating to the oxygen atom of the oxime. acs.org These traditional methods are characterized by high conversion rates but are often hampered by the corrosive nature of the reagents and the generation of substantial waste streams. uni-stuttgart.de

Heterogeneous Solid Acid Catalysts (e.g., Zeolites, Metal Oxides)

To overcome the drawbacks of homogeneous catalysis, significant research has focused on the development of solid acid catalysts. These materials offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and waste. researchgate.net

Zeolites have been extensively studied for the Beckmann rearrangement of various oximes, including cyclododecanone (B146445) oxime. researchgate.netresearchgate.netkaimosi.com The catalytic activity of zeolites is attributed to their Brønsted and Lewis acid sites located within their microporous and sometimes mesoporous structures. kaimosi.comrsc.org

Beta Zeolites: These have shown considerable promise, particularly those with hierarchical porosity (containing both micropores and mesopores). The larger pores facilitate the diffusion of the bulky cyclododecanone oxime molecule to the active sites, leading to enhanced conversion. researchgate.netrsc.org The presence of framework aluminum is crucial for high conversion and selectivity, indicating the superior performance of Brønsted acid sites over silanol (B1196071) groups in the liquid phase. kaimosi.com

MFI Zeolites (e.g., ZSM-5, Silicalite-1): In the gas-phase rearrangement, the external surface silanol nests of highly siliceous ZSM-5 have been identified as the most suitable active sites. researchgate.net For the larger cyclododecanone oxime, which is too bulky to diffuse into the micropores, isolated silanols on the external surface are sufficient for the reaction to occur. rsc.org

MCM-41: Mesoporous silicoaluminophosphates and Al,B-MCM-41 have been reported as active catalysts for the gas-phase Beckmann rearrangement of cyclododecanone oxime. researchgate.netgoogle.com

Metal Oxides and supported catalysts also play a significant role. Niobium incorporated into mesoporous silica (B1680970) has been shown to be an effective catalyst. researchgate.net Titanium cation-exchanged montmorillonite (B579905) is another efficient heterogeneous catalyst for this transformation under mild conditions. acs.org

Table 1: Performance of Heterogeneous Solid Acid Catalysts in Cyclododecanone Oxime Rearrangement

Catalyst Phase Temperature (°C) Conversion (%) Selectivity to ω-Laurolactam (%) Reference
Acid-treated [Al,B]-BEA Zeolite Vapor ~320 Complete 98 researchgate.net
Hierarchical Beta Zeolites Liquid - Enhanced conversion - researchgate.netrsc.org
Al,B-MCM-41 Gas 375 ~90-95 Optimal at this temp. researchgate.net
Siliceous MFI Zeolite Nanosheets Gas 310 or 350 - Isolated silanols sufficient rsc.org
Nanosized and Delayered Zeolitic Materials Liquid - - - sciopen.com

Note: This table presents a selection of research findings. Direct comparison may be limited due to varying reaction conditions.

Novel Catalytic Approaches

Recent research has explored innovative catalytic systems to further improve the efficiency, selectivity, and sustainability of the Beckmann rearrangement of cyclododecanone oxime.

Organocatalysis in Cyclododecanone Oxime Transformations

Organocatalysis offers a metal-free alternative for promoting the Beckmann rearrangement. Cyanuric chloride has emerged as a mild and effective catalyst for this transformation. researchgate.netacs.org In some systems, the presence of a co-catalyst like zinc chloride can enhance the reaction, leading to quantitative yields of ω-laurolactam. acs.orgresearchgate.net A notable development is a method using only cyanuric chloride, which achieves high conversion and selectivity, simplifying the purification process. Other organic promoters, such as chloral, have also been shown to catalyze the rearrangement under solvent-free and acid-free conditions. organic-chemistry.org

Table 2: Organocatalytic Beckmann Rearrangement of Cyclododecanone Oxime

Catalyst Co-catalyst Temperature (°C) Conversion (%) Selectivity (%) Reference
Cyanuric Chloride ZnCl₂ - Quantitative - acs.orgresearchgate.net
Cyanuric Chloride None 70–130 99 >99
Chloral (hydrate) None ~130 Excellent Excellent organic-chemistry.org

Chlorosilane-Mediated Catalysis

Chlorosilanes, such as trimethylchlorosilane and tetrachlorosilane (B154696), have been identified as effective catalysts for the Beckmann rearrangement of cyclododecanone oxime at relatively low temperatures (e.g., 100 °C). researchgate.netoup.com Tetrachlorosilane was found to be the most active among the tested chlorosilanes. oup.com The reaction is typically carried out in hydrocarbon solvents like cyclohexane (B81311). Nitriles, such as acetonitrile (B52724), are believed to play a crucial role in removing the silane (B1218182) species from the product. researchgate.netoup.com

Ionic Liquid Applications in Beckmann Rearrangement

Ionic liquids (ILs) have gained attention as "green" solvents and catalysts for various chemical transformations, including the Beckmann rearrangement. semanticscholar.org Certain ionic liquids can act as both the solvent and the catalyst. acs.org

For the rearrangement of cyclododecanone oxime, specific imidazolium- and pyridinium-based hexafluorophosphate (B91526) ionic liquids ([C₄mim]⁺PF₆⁻ and [C₄mpyr]⁺PF₆⁻) have shown excellent activity and selectivity. exlibrisgroup.com It is proposed that the in situ formation of trace amounts of hydrogen fluoride (B91410) (HF) from the hydrolysis of the PF₆⁻ anion at elevated temperatures (130 °C) is responsible for the catalytic activity. exlibrisgroup.comupv-csic.es In contrast, ionic liquids with BF₄⁻ or a more substituted imidazolium (B1220033) cation showed virtually no activity, highlighting the specific nature of the catalytic system. exlibrisgroup.com Novel Brønsted acidic ionic liquids have also been developed and have demonstrated high catalytic activity for the Beckmann rearrangement of various ketoximes, including cyclododecanone oxime, achieving high yields. mdpi.com

Table 3: Ionic Liquids in the Beckmann Rearrangement of Cyclododecanone Oxime

Ionic Liquid Temperature (°C) Activity Selectivity Proposed Catalyst Reference
[C₄mim]⁺PF₆⁻ 130 Excellent Excellent In situ HF exlibrisgroup.com
[C₄mpyr]⁺PF₆⁻ 130 Excellent Excellent In situ HF exlibrisgroup.com
[C₄m₂im]⁺PF₆⁻ 130 Null - - exlibrisgroup.com
[C₄mim]⁺BF₄⁻ 130 Null - - exlibrisgroup.com
[CPL][2MSA] - High Yield (94.9%) - Brønsted Acidity mdpi.com

Metal-Free Catalytic Systems for Oxime Reactions

The shift towards more sustainable chemical processes has spurred significant research into metal-free catalytic systems for the Beckmann rearrangement of cyclododecanone oxime. These organocatalysts offer an alternative to traditional, often corrosive and environmentally challenging, acid catalysts like fuming sulfuric acid. researchgate.netresearchgate.net

One of the pioneering metal-free systems employs cyanuric chloride as a mild and effective catalyst. researchgate.netnih.gov Research has demonstrated that cyanuric chloride can facilitate the Beckmann rearrangement of ketoximes to their corresponding amides. researchgate.netnih.gov The efficiency of this system can be further enhanced by the use of cocatalysts such as zinc chloride (ZnCl₂) or hydrogen chloride (HCl). researchgate.netnih.gov For instance, the rearrangement of cyclododecanone oxime on a 100 mmol scale, catalyzed by a combination of cyanuric chloride (0.5 mol %) and ZnCl₂ (1 mol %), resulted in a quantitative yield of azacyclotridecan-2-one (B7770625) (laurolactam). researchgate.netnih.gov

Another notable organocatalyst is triphosphazene (TAPC) , which has proven to be highly efficient for the Beckmann rearrangement of various ketoximes, including cyclododecanone oxime, into lactams. organic-chemistry.org This catalyst system is particularly attractive as it provides a sulfate-free pathway for lactam production, thereby avoiding the formation of ammonium sulfate as a byproduct, a common issue in conventional methods. organic-chemistry.org The reaction proceeds effectively with low catalyst loading (0.1–1 mol%) under mild conditions. organic-chemistry.org The use of fluorinated solvents, such as hexafluoroisopropanol (HFIP), has been shown to significantly improve the yields compared to reactions conducted in traditional solvents like acetonitrile. organic-chemistry.org

The development of these metal-free systems represents a significant step towards greener and more sustainable industrial processes for the production of important polymers.

Photoredox Catalysis for Oxime Derivatization

While the Beckmann rearrangement is the most prominent reaction of cyclododecanone oxime, photoredox catalysis opens avenues for other derivatizations. This approach utilizes visible light to initiate catalytic cycles, enabling transformations under mild conditions. Although specific examples focusing solely on the photoredox derivatization of cyclododecanone oxime are not extensively detailed in the provided search results, the principles of photochemistry have been applied to the Beckmann rearrangement itself. researchgate.net This suggests the potential for developing novel photoredox-catalyzed reactions for cyclododecanone oxime beyond the classical rearrangement, an area ripe for further exploration.

Reaction Conditions and Process Optimization

The optimization of reaction conditions is critical for maximizing the yield and selectivity of ω-laurolactam from cyclododecanone oxime while ensuring process efficiency and catalyst stability. This involves a careful consideration of parameters in both liquid and vapor phases, as well as the exploration of alternative energy sources like microwaves.

Liquid-Phase Reaction Parameters

In the liquid-phase Beckmann rearrangement, several factors significantly influence the reaction outcome. The choice of catalyst and solvent system is paramount. For instance, the use of chlorosilanes, such as trimethylchlorosilane and tetrachlorosilane, in nitrile solvents has been shown to be effective for the production of ω-laurolactam at 100 °C. researchgate.net Tetrachlorosilane proved to be the most active catalyst in this system, with hydrocarbon solvents like cyclohexane, hexane, and decane (B31447) also being suitable. researchgate.net The nitrile solvent is thought to play a crucial role in removing silane species from the product. researchgate.net

With organocatalysts like cyanuric chloride, the reaction temperature is a key parameter, typically ranging from 50 °C to 160 °C, with a preferred range of 80 °C to 110 °C. epo.org Lower temperatures can lead to reduced reaction rates and decreased solubility of the oxime in the solvent. epo.org The catalyst concentration is also critical; for trichlorotriazine (B8581814) in toluene (B28343) with a 50% by weight concentration of cyclododecanone oxime, the optimal amount is between 0.3 mol% and 2.0 mol%. epo.org

The presence of water can also impact the reaction. In a process using trichlorotriazine in a non-polar solvent, the reaction is conducted with a water content of two-molar equivalents or less of the catalyst. epo.org

The use of novel Brønsted acidic ionic liquids, such as caprolactam-based [CPL][2MSA], has also been explored. mdpi.com In this system, under optimal conditions of 90 °C for 2 hours with a catalyst to cyclohexanone (B45756) oxime molar ratio of 3:1, high conversion and selectivity were achieved without the need for co-catalysts. mdpi.com This system also demonstrated good yields for the rearrangement of cyclododecanone oxime. mdpi.com

Nanosized and delayered zeolitic materials have also been investigated for the liquid-phase Beckmann rearrangement of cyclododecanone oxime, showcasing the continuous effort to improve catalyst design for this important transformation. sciopen.com

Vapor-Phase Beckmann Rearrangement of Cyclododecanone Oxime

The vapor-phase Beckmann rearrangement presents a promising alternative to liquid-phase processes, often leading to easier product separation and catalyst recycling. researchgate.net A variety of solid acid catalysts have been investigated for this process, including zeolites and mesoporous materials.

One study reported the first instance of a gas-phase Beckmann rearrangement of cyclododecanone oxime (Cdox) using Al,B-MCM-41 catalysts. researchgate.net The reaction was studied in a temperature range of 325–450 °C. researchgate.net It was found that while oxime conversion increased with temperature, the yield of the desired ω-laurolactam decreased at higher temperatures. researchgate.net The optimal reaction temperature was determined to be 375 °C, which provided a balance between conversion, selectivity, and catalyst lifetime. researchgate.net

Another investigation utilized an acid-treated [Al,B]-BEA zeolite catalyst at approximately 320 °C under reduced pressure, achieving complete conversion and an excellent selectivity of 98%. researchgate.net Silicoaluminophosphate (SAPO) catalysts have also been shown to be effective for the gas-phase rearrangement, producing high conversion of the oxime and high selectivity for ω-laurolactam. google.comwipo.int

The choice of solvent or diluent in the feed can also significantly impact the catalytic performance. For 12-membered ring zeolites, 1-hexanol (B41254) has been identified as a favorable solvent. scispace.com

Table 1: Vapor-Phase Beckmann Rearrangement of Cyclododecanone Oxime

Catalyst Temperature (°C) Pressure Conversion (%) Selectivity to ω-Laurolactam (%) Reference
Acid-treated [Al,B]-BEA zeolite ~320 Reduced 100 98 researchgate.net
Al,B-MCM-41 375 Atmospheric ~90-95 Optimized for balance researchgate.net
Silicoaluminophosphate (SAPO) Not specified Not specified High High google.comwipo.int

Microwave-Assisted Synthesis and Transformations

Microwave-assisted synthesis has emerged as a rapid and efficient method for chemical transformations, often leading to reduced reaction times, lower energy consumption, and improved yields and selectivities. rsc.org This technology has been successfully applied to the Beckmann rearrangement of cyclododecanone oxime. rsc.orgrsc.org

A range of micro- and mesoporous solid acid catalysts have been employed under microwave conditions to afford ω-laurolactam in high conversions within short reaction times, typically around 5 minutes. rsc.orgrsc.org The reactions were initially conducted using chlorobenzene (B131634) as a solvent at 130 °C. rsc.org Various solid acids were tested, with materials possessing medium to strong acid sites showing the best performance. rsc.org Boron-containing MCM-41 and SBA-15 materials with low surface acidity exhibited poor performance. rsc.org

Solventless microwave-assisted reactions have also been investigated. rsc.org While this approach is environmentally attractive, a decrease in selectivity to ω-laurolactam was observed compared to reactions conducted in chlorobenzene, with cyclododecanone being the major byproduct. rsc.org The pore size of the catalyst was also found to be a crucial factor in solventless conditions, with larger-pored mesoporous materials like Al-MCM-41 and Al-SBA-15 showing better performance than the smaller-pored zeolite β-25, likely due to reduced diffusion limitations of the reactant and product. rsc.org

Table 2: Microwave-Assisted Beckmann Rearrangement of Cyclododecanone Oxime

Catalyst Solvent Temperature (°C) Time (min) Conversion/Yield Reference
Various micro-mesoporous catalysts Chlorobenzene 130 5 High Conversion rsc.orgrsc.org
Al-MCM-41(20) Chlorobenzene 130 15 High Yield rsc.org
Al-SBA-15(20) Chlorobenzene 130 15 High Yield rsc.org
Zeolite β-25 Solventless Not specified Not specified Lower activity than mesoporous materials rsc.org

Catalytic Performance Evaluation and Deactivation Mechanisms

The long-term stability and performance of catalysts are critical for the industrial viability of any process. In the context of the Beckmann rearrangement of cyclododecanone oxime, catalyst deactivation is a significant concern, particularly in continuous vapor-phase operations.

Deactivation is often caused by the deposition of carbonaceous materials, or "coke," on the catalyst surface, which blocks active sites. google.com The rate of deactivation can be influenced by the catalyst's properties, such as the strength of its acid sites. hep.com.cn Strong acid centers have been linked to faster catalyst deactivation. hep.com.cn

Several strategies have been developed to regenerate deactivated catalysts. One common method involves burning off the coke deposits in an oxygen-containing atmosphere at high temperatures. google.com An alternative approach involves treating the catalyst with a non-oxidizing gas at temperatures between 100 °C and 600 °C to remove the majority of the deposits. google.com This can be followed by an additional treatment with an oxygen-containing gas to remove any remaining residues. google.com

For some catalytic systems, regeneration can be achieved through thermal desorption of the deactivating compounds without a measurable loss of catalytic performance. researchgate.net This was demonstrated for an acid-treated [Al,B]-BEA zeolite used in the vapor-phase rearrangement. researchgate.net

The reusability of catalysts is a key metric in performance evaluation. Mesoporous silicoaluminophosphate materials used in the vapor-phase Beckmann rearrangement of cyclohexanone oxime were found to be highly reusable after reactivation, although a decrease in the catalyst's lifetime at quantitative conversion was observed. kaimosi.com

Stereochemical Investigations of Cyclododecanone Oxime and Derivatives

E/Z Isomerism of the Oxime Double Bond

The carbon-nitrogen double bond of an oxime restricts rotation, leading to the possibility of E/Z isomerism, also known as geometric isomerism. chiralpedia.comstackexchange.com In cyclododecanone (B146445) oxime, the "E" isomer has the hydroxyl group oriented anti (opposite) to the C1 carbon of the cyclododecane (B45066) ring, while the "Z" isomer has it oriented syn (same side).

Factors Governing Configurational Isomerization

The interconversion between E and Z isomers of oximes can be influenced by several factors. While the energy barrier for this isomerization is generally high, allowing for the isolation of individual isomers, certain conditions can promote equilibration. stackexchange.commasterorganicchemistry.com These factors include:

Acid Catalysis: Protic and Lewis acids can catalyze the isomerization of oxime mixtures. google.com For example, treating a solution of an E/Z mixture of aryl alkyl oximes with anhydrous acid can lead to the precipitation of the more stable E-isomer complex. google.com

Solvent Effects: The choice of solvent can influence the rate of isomerization and the equilibrium position between the E and Z isomers.

Temperature: Thermal energy can provide the necessary activation energy to overcome the rotational barrier of the C=N bond, leading to isomerization. masterorganicchemistry.com

The stability of the E and Z isomers is also dependent on the electronic nature of the substituents on the nitrogen atom. For oximes, the electronegative oxygen atom affects the hybridization of the nitrogen, leading to a higher barrier for interconversion compared to imines. stackexchange.com

Stereochemical Influence on Reaction Regioselectivity

The E/Z configuration of the oxime is a critical determinant of regioselectivity in reactions such as the Beckmann rearrangement. website-files.comwikipedia.org This rearrangement involves the migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.org

In the context of cyclododecanone oxime, the stereochemistry of the oxime dictates which of the two adjacent carbon atoms of the ring migrates, leading to the formation of laurolactam (B145868), a precursor to Nylon-12. website-files.comresearchgate.net The reaction is highly stereospecific; the group anti to the hydroxyl group is the one that migrates. scribd.com Therefore, controlling the E/Z isomerism of cyclododecanone oxime is essential for achieving a high yield of the desired lactam product. acs.orgudel.edu For instance, the conversion of cyclododecanone to its corresponding lactam, used in Nylon 12 production, is a well-known application of the Beckmann rearrangement where stereochemistry is key. website-files.com

Conformational Analysis of the Cyclododecanone Ring

The twelve-membered ring of cyclododecanone is highly flexible and can adopt multiple conformations. The presence of the oxime functional group introduces further complexity to its conformational landscape.

Preferred Ring Conformations (e.g., Square Conformation)

X-ray diffraction studies have shown that cyclododecanone itself preferentially exists in a square sciencepublishinggroup.com conformation. arkat-usa.orgsciencepublishinggroup.comresearchgate.net This conformation is also adopted by cyclododecanone oxime. sciencepublishinggroup.com Computational studies and experimental data from NMR spectroscopy have been used to analyze the various possible conformations of cyclododecanone and its derivatives. eurekaselect.comnih.govresearchgate.net While the sciencepublishinggroup.com conformation is predominant, other low-energy conformations like sioc-journal.cn, sciencepublishinggroup.com, and researchgate.net can also exist, particularly when bulky substituents are present. eurekaselect.com

Impact of Oxime Functionalization on Ring Conformation

The introduction of the oxime group generally does not alter the preferred sciencepublishinggroup.com conformation of the cyclododecanone ring. sciencepublishinggroup.com However, it does influence the local geometry and the orientation of substituents. X-ray diffraction analysis of α-monosubstituted cyclododecanone oximes shows that the parent ring largely maintains the sciencepublishinggroup.com conformation. eurekaselect.com The substituent's position, whether at an α-side-exo or α-corner-anti position, is influenced by factors like the "memory effect" from the starting material and hydrogen bonding involving the oxime's hydroxyl group. eurekaselect.com In some substituted derivatives, such as 3-phenylcyclododecan-1,2-dione monooxime, the ring can adopt a different conformation, like the-3,4-dione conformation, with the substituent at a side-exo position.

Cis- and Trans- Isomerism in Substituted Cyclododecanone Oxime Derivatives

A novel form of cis- and trans-isomerism has been identified in α-monosubstituted cyclododecanone derivatives, arising from the orientation of the substituent relative to the carbonyl group (or oxime group) within the sciencepublishinggroup.com-2-one conformation. arkat-usa.orgresearchgate.net This isomerism is distinct from the E/Z isomerism of the oxime double bond.

In this context, cis- and trans- isomers refer to the relative positions of substituents on the cyclododecane ring. For example, in α-monosubstituted cyclododecanones, cis- and trans- isomers can be synthesized and have been characterized by NMR spectroscopy and X-ray diffraction. arkat-usa.orgresearchgate.net These isomers are referred to as α-corner-syn (cis) and α-corner-anti (trans) isomers. researchgate.net The synthesis and characterization of various α-monosubstituted cyclododecanone oximes have confirmed the existence and stability of these isomers. researchgate.net

The table below summarizes the different types of isomers found in substituted cyclododecanone oximes.

Isomerism TypeDescriptionExample
E/Z Isomerism Geometric isomerism around the C=N double bond of the oxime.E-cyclododecanone oxime vs. Z-cyclododecanone oxime
Conformational Isomerism Different spatial arrangements of the 12-membered ring. sciencepublishinggroup.com square conformation, sioc-journal.cn, sciencepublishinggroup.com, etc.
Cis/Trans Isomerism Relative orientation of substituents on the cyclododecane ring.α-corner-syn vs. α-corner-anti substituted cyclododecanone oximes

α-Monosubstituted Cyclododecanone Oxime Isomers

The stereochemistry of α-monosubstituted cyclododecanone oximes is complex, primarily due to the conformational flexibility of the twelve-membered ring and the introduction of multiple stereogenic centers. Research has focused on the synthesis and characterization of various isomers, revealing the existence of distinct conformational and configurational isomers.

The cyclododecanone ring predominantly adopts a square eurekaselect.com conformation. researchgate.netsciencepublishinggroup.com When a substituent is introduced at the α-position to the oxime group, it can occupy different spatial positions, leading to isomerism. Key isomers that have been identified are the cis-(α-corner-syn) and trans-(α-corner-anti) isomers. researchgate.netrsc.org This nomenclature describes the position of the substituent relative to the oxime group within the eurekaselect.com-2-one conformational framework. researchgate.netrsc.org

The synthesis of these isomers is influenced by the reaction conditions and the nature of the substituent. For instance, the reaction of α-monosubstituted cyclododecanones with hydroxylamine (B1172632) can yield different isomers depending on factors like intramolecular hydrogen bonding and steric hindrance. sioc-journal.cn In cases where there is a bulky substituent or the potential for intramolecular hydrogen bonding, the incoming reagent may preferentially attack from the less hindered face, leading to the formation of the α-corner-anti isomer. Conversely, strong intermolecular hydrogen bonding between the reactant and the substrate can favor the formation of the α-side-exo isomer. sioc-journal.cn When the substituent is small and intermolecular hydrogen bonding is weak, a mixture of α-corner-anti and α-side-exo isomers can be formed. sioc-journal.cn

Examples of synthesized α-monosubstituted cyclododecanone oximes include 2-phenylcyclododecanone oxime and 2-cyclohexylcyclododecanone oxime. researchgate.net The formation of these derivatives from their corresponding ketones and hydroxylamine hydrochloride has been reported, with subsequent analysis confirming their distinct stereochemical structures. researchgate.net

In addition to the conformational isomerism arising from the ring and substituent positions, the oxime group itself can exhibit E/Z geometrical isomerism. Studies on α-monosubstituted cyclododecan-1,2-dione monooximes, which are structurally related, have shown that the C=N double bond of the oxime typically adopts an E-configuration. sciencepublishinggroup.com

Configurational Assignments and Stability

The definitive assignment of the configuration of α-monosubstituted cyclododecanone oxime isomers relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis. researchgate.netnih.gov

Configurational Assignments:

X-ray crystallography provides unambiguous proof of the solid-state conformation and the relative stereochemistry of the isomers. For instance, X-ray diffraction analysis of 2-cyclohexylcyclododecanone oxime revealed that the cyclododecane ring adopts a eurekaselect.com-2-one conformation with the cyclohexyl group situated at a side-exo position. researchgate.netnih.gov This technique has been crucial in differentiating between the α-corner-syn and α-corner-anti isomers of related cyclododecanone derivatives, confirming the spatial arrangement of the substituent relative to the functional group. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assigning the configuration of these isomers in solution. Both ¹H and ¹³C NMR spectra exhibit distinct chemical shifts for the different isomers. researchgate.netrsc.org For example, in the parent α-monosubstituted cyclododecanones, the chemical shifts of the α-proton and the carbon of the substituent are different for the cis and trans isomers. researchgate.net Although detailed comparative NMR data for a wide range of α-monosubstituted cyclododecanone oxime isomers is not extensively documented in the literature, the principles of conformational analysis by NMR are directly applicable. The coupling constants observed in ¹H NMR spectra can also provide valuable information about the dihedral angles and thus the conformation of the cyclododecane ring. researchgate.net

Below is a data table comparing the ¹H and ¹³C NMR spectral data for cis and trans isomers of some α-monosubstituted cyclododecanones, which serve as precursors to the corresponding oximes. The differences in chemical shifts are indicative of the distinct chemical environments in the two isomeric forms.

SubstituentIsomerMelting Point (°C)1H NMR (δ ppm, α-H)13C NMR (δ ppm, C=O)13C NMR (δ ppm, Cα)Reference
Phenylcis (1g)55-572.95-2.88214.3353.43 researchgate.net
trans (1a)68-702.89-2.80214.2653.39
4-Pyridylcis (1h)73-752.98-2.93212.8652.49 researchgate.net
trans (1b)80-822.93-2.90212.7252.33
2-Furfurylcis (1i)35-373.14-3.05213.7450.46 researchgate.net
trans (1c)43-453.06-3.01213.5750.39

Stability:

The relative stability of the different isomers of α-monosubstituted cyclododecanone oximes is determined by a delicate balance of steric and electronic factors. Quantum mechanics calculations have been employed to complement experimental findings and to rationalize the observed product distributions and conformational preferences. researchgate.netnih.gov

In solution, a dynamic equilibrium may exist between different conformations. sciencepublishinggroup.com For the parent α-monosubstituted cyclododecanones, it has been shown that while the α-corner-syn-substituted conformation is often preferred in the crystal, in solution, there can be a dynamic equilibrium with the α-side-exo-substituted conformation, which is often the predominant form. sciencepublishinggroup.com The α-corner-anti substituted isomer is considered to have stability comparable to the α-side-exo isomer. sciencepublishinggroup.com

The interconversion between the α-corner-syn and α-corner-anti positions is not facile, with significant energy barriers, suggesting that these isomers are configurationally stable under normal conditions. rsc.org The stability is also influenced by the nature of the α-substituent. For instance, in 2-aromatic cyclododecanone derivatives, a strong π-π repulsive interaction between the π-electrons of the aromatic ring and the π-electrons of the carbonyl group can play a crucial role in controlling the preferred conformation. researchgate.net In the case of the oximes, hydrogen bonding (both intramolecular and intermolecular) can further influence the stability of a particular conformation. sioc-journal.cn

While qualitative assessments of stability are available, detailed quantitative thermodynamic data, such as the heats of formation or isomerization energy barriers for the various isomers of α-monosubstituted cyclododecanone oximes, are not widely reported in the literature.

Advanced Analytical Characterization Techniques for Cyclododecanone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to cyclododecanone (B146445) oxime provides profound insights into its molecular framework and conformational dynamics.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the primary structure of cyclododecanone oxime. The chemical shifts (δ) and coupling constants (J) observed in the spectra provide a detailed map of the chemical environment of each nucleus within the molecule.

In a typical ¹H NMR spectrum of cyclododecanone oxime recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the carbon atoms adjacent to the oxime group (α-protons) exhibit distinct chemical shifts compared to the other methylene (B1212753) protons of the macrocycle. rsc.org The large number of methylene groups in the cyclododecane (B45066) ring results in a complex multiplet in the upfield region of the spectrum. The hydroxyl proton of the oxime group typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. rsc.orgcdnsciencepub.com

The ¹³C NMR spectrum provides complementary information, with the carbon atom of the oxime group (C=N) showing a characteristic downfield chemical shift. The chemical shifts of the methylene carbons in the ring provide further evidence for the molecule's conformation. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for Cyclododecanone Oxime in CDCl₃

NucleusChemical Shift (δ, ppm)Multiplicity
¹H~7.95br s (N-OH)
~2.53m (α-CH₂)
~2.26m (α'-CH₂)
~1.66m (other CH₂)
¹³C~161.18C=N
~31.89α-CH₂
~26.76
~25.65
~25.49
~24.54

Note: The chemical shifts are approximate values based on available literature and may vary slightly depending on experimental conditions. 'm' denotes a multiplet and 'br s' denotes a broad singlet. rsc.org

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Beyond basic structural confirmation, advanced NMR techniques are employed to investigate the complex stereochemistry and conformational preferences of the twelve-membered ring of cyclododecanone oxime. The flexibility of the macrocycle allows it to adopt various conformations, with the square-like researchgate.net conformation being the most stable for cyclododecanone and its derivatives. sioc-journal.cnacs.org

Techniques such as two-dimensional NMR (2D-NMR), including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this purpose. eurekaselect.com COSY experiments help in establishing the connectivity between adjacent protons, aiding in the assignment of the complex methylene signals. NOESY provides information about through-space proximity of protons, which is crucial for determining the relative stereochemistry and conformation. eurekaselect.com

Furthermore, the analysis of coupling constants (J values) in high-resolution ¹H NMR spectra provides quantitative data on the dihedral angles between adjacent protons, which can be used to deduce the ring's conformation. acs.orguni-stuttgart.de For instance, the preferred conformation of α-substituted cyclododecanone derivatives has been extensively studied using these methods. sioc-journal.cnuni-stuttgart.de In situ solid-state NMR spectroscopy has also been utilized to study the behavior of cyclododecanone oxime in different environments, such as on solid catalysts. nih.gov

X-ray Diffraction Crystallography

Single Crystal X-ray Analysis for Solid-State Structure Determination

Interactive Data Table: Typical Crystallographic Data for a Cyclododecanone Oxime Derivative

ParameterValue (for a representative derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~15.0
c (Å)~12.5
β (°)~100
Z4

Note: The data presented are representative values for a substituted cyclododecanone oxime and serve to illustrate the type of information obtained from a single-crystal X-ray analysis. Specific values will differ for the unsubstituted compound. acs.org

Elucidation of Supramolecular Assembly in Crystalline Forms

The arrangement of molecules in a crystal, known as the supramolecular assembly, is governed by intermolecular forces such as hydrogen bonding. In the crystalline state, oxime functionalities are known to form robust hydrogen-bonded dimers. rsc.orgnist.gov The hydroxyl group of one oxime molecule acts as a hydrogen bond donor to the nitrogen atom of a neighboring molecule, and vice versa, leading to the formation of a centrosymmetric dimer. rsc.org This self-complementary hydrogen-bond interaction is a reliable synthon in crystal engineering. nist.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

The electron ionization (EI) mass spectrum of cyclododecanone oxime shows a clear molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 197, corresponding to its molecular formula C₁₂H₂₃NO. nih.govwhitman.edu The fragmentation of the molecular ion provides valuable structural information. The fragmentation of cycloalkanone oximes is a complex process and can involve various pathways, including the Beckmann rearrangement, which can lead to the formation of lactams, or fragmentation into smaller ions. msu.edu

The mass spectrum is characterized by a series of fragment ions resulting from the cleavage of the cyclododecane ring. The loss of small neutral molecules or radicals leads to the observed peaks.

Interactive Data Table: Major Fragment Ions in the Mass Spectrum of Cyclododecanone Oxime

m/zProposed Fragment
197[M]⁺ (Molecular Ion)
180[M - OH]⁺
168[M - C₂H₅]⁺ or [M - NOH]⁺
98[C₆H₁₂N]⁺
84[C₅H₁₀N]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Note: The proposed fragments are based on common fragmentation patterns of cycloalkanone oximes and may not be exhaustive. nih.govwhitman.edursc.org

The analysis of these fragmentation pathways, often aided by high-resolution mass spectrometry (HRMS) for accurate mass measurements, allows for the unambiguous identification of cyclododecanone oxime and differentiation from its isomers.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. For cyclododecanone oxime, IR spectroscopy is instrumental in confirming the presence of the characteristic oxime group and studying intermolecular interactions, such as hydrogen bonding.

The IR spectrum of cyclododecanone oxime displays several key absorption bands that are indicative of its molecular structure. The most notable of these are the stretches for the O-H and C=N bonds of the oxime functional group. The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration. libretexts.org The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one oxime molecule and the nitrogen atom of another. psu.edursc.org In a solid-state or concentrated solution, this hydrogen bonding is significant.

The carbon-nitrogen double bond (C=N) of the oxime group shows a characteristic absorption in the range of 1640-1690 cm⁻¹. uobabylon.edu.iq One source confirms a characteristic band for the C=N-OH bond at 1643 cm⁻¹. researchgate.net The precise position of this band can be influenced by the molecular environment and any strain within the large 12-membered ring. Additionally, the spectrum will feature strong absorptions between 2850 and 2960 cm⁻¹ corresponding to the C-H stretching of the numerous methylene groups in the cyclododecane ring. libretexts.org

The study of hydrogen bonding is critical as it influences the physical properties of cyclododecanone oxime, such as its melting point and solubility. The strength and nature of these bonds can be investigated by comparing spectra taken in different states (e.g., solid vs. dilute solution in a non-polar solvent). In a very dilute solution, the intermolecular hydrogen bonds are minimized, which would result in a sharper, higher-frequency O-H absorption band. The 'out-of-plane' O-H···N vibration is also a diagnostic tool for the type of intermolecular oxime-oxime hydrogen bonding. psu.edu

Table 1: Characteristic Infrared Absorption Bands for Cyclododecanone Oxime

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Notes
O-H (Oxime)Stretching3300 - 3500 (broad)Broadness indicates intermolecular hydrogen bonding. libretexts.org
C-H (Alkane)Stretching2850 - 2960 (strong)Characteristic of the cyclododecane ring's methylene groups. libretexts.org
C=N (Oxime)Stretching1640 - 1690A key indicator of the oxime functional group. uobabylon.edu.iq A specific value is reported at 1643 cm⁻¹. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of cyclododecanone oxime and for monitoring the progress of its synthesis or subsequent reactions, such as the Beckmann rearrangement to laurolactam (B145868). udel.eduresearchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

Gas Chromatography (GC) is a frequently used method for the analysis of volatile and thermally stable compounds like cyclododecanone oxime. In the context of its synthesis, GC can be employed to determine the conversion of cyclododecanone and the selectivity towards the oxime product. google.com For purity assessment, a high-resolution capillary column, often with a non-polar or medium-polarity stationary phase, is used. The sample is vaporized and carried by an inert gas (mobile phase) through the column. A flame ionization detector (FID) is commonly used due to its high sensitivity towards organic compounds. The purity is determined by comparing the peak area of cyclododecanone oxime to the total area of all peaks in the chromatogram. This method can detect even small percentages of impurities, such as unreacted cyclododecanone or by-products like cyclododecanone imines and laurolactam. google.com

Thin-Layer Chromatography (TLC) offers a rapid and simple method for monitoring the progress of reactions involving cyclododecanone oxime. researchgate.net For instance, during the Beckmann rearrangement, TLC can be used to observe the disappearance of the cyclododecanone oxime spot and the appearance of a new, more polar spot corresponding to the laurolactam product. udel.edu A common system involves using silica (B1680970) gel plates as the stationary phase and a mixture of solvents like methyl tert-butyl ether and petroleum ether as the mobile phase. udel.edu Visualization of the spots can be achieved using an iodine chamber. udel.edu

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis, particularly for compounds that may not be suitable for GC due to thermal lability, although cyclododecanone oxime is generally stable. researchgate.net HPLC offers a wide variety of stationary and mobile phases, allowing for the optimization of separation. For cyclododecanone oxime and related compounds, a reversed-phase setup is common, using a C18 column as the stationary phase and a mobile phase such as a methanol/water or acetonitrile (B52724)/water mixture. Detection is often performed using a UV detector, as the oxime functional group exhibits some UV absorbance, or more universally with a charged aerosol detector (CAD). researchgate.net

Table 2: Exemplary Chromatographic Conditions for Cyclododecanone Oxime Analysis

TechniqueStationary PhaseMobile Phase / Carrier GasDetectorApplication
Gas Chromatography (GC)Non-polar or medium-polarity capillary columnInert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID)Purity assessment, reaction monitoring (conversion of cyclododecanone, selectivity to oxime). google.com
Thin-Layer Chromatography (TLC)Silica gel1:1 Methyl tert-butyl ether / Petroleum etherIodine ChamberReaction monitoring (e.g., Beckmann rearrangement). udel.edu
High-Performance Liquid Chromatography (HPLC)C18 reversed-phase columnMethanol/Water or Acetonitrile/WaterUV or Charged Aerosol Detector (CAD)Purity assessment. researchgate.net

Computational Chemistry Approaches to Cyclododecanone Oxime

Quantum Chemical Calculations for Reaction Mechanism Studies

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions at the molecular level. For cyclododecanone (B146445) oxime, these methods have been primarily applied to study the Beckmann rearrangement, a critical industrial process.

Determination of Transition States in the Beckmann Rearrangement

The Beckmann rearrangement converts an oxime into an amide. masterorganicchemistry.com For cyclododecanone oxime, this rearrangement yields laurolactam (B145868). researchgate.net Computational studies have focused on identifying the transition states involved in this reaction to understand its mechanism and kinetics.

Theoretical investigations, often employing ab initio molecular orbital (MO) calculations, have mapped out the potential energy surfaces of the Beckmann rearrangement. kuleuven.be These studies have shown that for the rearrangement of oximes, the process can involve several steps, including the formation of a nitrilium ion intermediate. illinois.edu For the gas-phase Beckmann rearrangement of cyclohexanone (B45756) oxime, a related compound, the activation energy for the rearrangement step has been calculated to be 68 kJ·mol⁻¹. acs.org

A computational study on the rearrangement of acetone (B3395972) oxime in a model Beckmann solution (acetic acid, hydrochloric acid, and acetic anhydride) revealed a concerted mechanism. wikipedia.org In the transition state, the migrating methyl group moves to the nitrogen as the hydroxyl group departs, with the hydroxyl group being stabilized by solvent molecules. wikipedia.org This highlights the importance of the reaction environment in determining the transition state structure and energy.

Modeling of Solvent Effects on Reaction Energetics

Solvent effects play a crucial role in the Beckmann rearrangement. kuleuven.be Computational models are used to quantify the impact of the solvent on the reaction's energetics. Both implicit and explicit solvent models have been employed to study these effects.

Implicit solvent models, such as the polarizable continuum model (PCM), treat the solvent as a continuous dielectric medium. kuleuven.be Studies on the Beckmann rearrangement have shown that the bulk solvent effect, as modeled by PCM, has a marginal impact on the activation parameters compared to the gas phase. kuleuven.be

Explicit solvent models, where individual solvent molecules are included in the quantum chemical calculation (a "supermolecule" approach), have revealed a more significant role for the solvent. kuleuven.be For the Beckmann rearrangement, it has been shown that the active participation of a single solvent molecule can considerably reduce the energy barrier for the key 1,2-hydrogen shift by acting as a proton shuttle. kuleuven.be In the case of the Beckmann rearrangement of cyclohexanone oxime in supercritical water, first-principles molecular dynamics simulations have demonstrated that the disrupted hydrogen bond network and enhanced proton concentration in the supercritical fluid are crucial for initiating the reaction. acs.org

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational space and intermolecular interactions of large molecules like cyclododecanone oxime.

Conformational Energy Landscape Exploration

Cyclododecanone and its derivatives, including the oxime, possess a flexible twelve-membered ring, leading to a complex conformational landscape. scichemj.org Molecular mechanics calculations and molecular dynamics simulations have been used to identify the preferred conformations of these molecules.

For cyclododecanone itself, the researchgate.net square conformation is known to be the most stable. mdpi.comresearchgate.net Studies on α-monosubstituted cyclododecanones have shown that the ring skeleton generally maintains this researchgate.net conformation, with the substituent occupying either a corner or side position. sioc-journal.cn Quantum mechanics calculations have been shown to be consistent with experimental X-ray diffraction data for the conformations of substituted cyclododecanone oxime derivatives. mdpi.commdpi.com For example, 2-cyclohexylcyclododecanone oxime adopts a researchgate.net-2-one conformation. mdpi.commdpi.com

The following table presents data on the preferred conformations of cyclododecanone derivatives as determined by computational and experimental methods.

CompoundMethodPreferred ConformationReference
CyclododecanoneMicrowave SpectroscopySquare researchgate.net researchgate.net
α-Monosubstituted CyclododecanonesMolecular Dynamics, X-ray, NMR researchgate.net with α-side-exo and α-corner-syn substituents in equilibrium in solution sioc-journal.cn
2-Cyclohexylcyclododecanone OximeX-ray Diffraction, Quantum Mechanics researchgate.net-2-one mdpi.commdpi.com
3-Phenylcyclododecan-1,2-dione monooximeX-ray Diffraction, Quantum Mechanics rsc.org-3,4-dione mdpi.com

Prediction of Intermolecular Interactions and Self-Assembly

Computational methods are increasingly used to predict how molecules interact and self-assemble into larger structures. rsc.org For cyclododecanone derivatives, self-assembly can be driven by intermolecular forces such as hydrogen bonding.

Molecular dynamics simulations can be employed to study the self-assembly behavior of molecules. researchgate.net In a study of 1,1'-dihydroxy-1,1'-bicyclododecane, a related compound, a unique self-assembly property was observed in the crystal structure, characterized by complete disc overlapping between molecular layers, facilitated by intermolecular hydrogen bonds. mdpi.com While specific molecular dynamics studies on the self-assembly of cyclododecanone oxime are not prevalent in the provided search results, the principles of using these simulations to understand aggregation are well-established. rsc.orgnih.gov

Theoretical Studies on Stereoisomer Stability and Reactivity

Theoretical calculations can provide insights into the relative stability and reactivity of different stereoisomers. For cyclododecanone oxime, this includes the E/Z isomerism of the oxime group and the cis/trans isomerism related to substituents on the cyclododecane (B45066) ring.

Studies on α-monosubstituted cyclododecanones have explored a novel type of cis- and trans-isomerism based on the orientation of the carbonyl group in the researchgate.net-2-one conformation. scichemj.org Theoretical observations, supported by experimental synthesis and characterization, have confirmed the existence of these isomers. scichemj.org The energy barriers for the interconversion between different conformations, such as the α-corner-syn and α-corner-anti isomers, have been calculated to be significant, suggesting that these isomers can be stable.

Supramolecular and Coordination Chemistry of Cyclododecanone Oxime

Rational Design and Synthesis of Cyclododecanone (B146445) Oxime-Based Ligands

The rational design of ligands based on cyclododecanone oxime leverages the inherent structural features of the twelve-membered ring and the electronic properties of the oxime group. The primary synthetic route to cyclododecanone oxime is the reaction of cyclododecanone with hydroxylamine (B1172632). smolecule.com This straightforward oximation provides a versatile platform for further functionalization.

One approach to designing new ligands involves the introduction of substituents onto the cyclododecane (B45066) ring. For instance, 2-phenylcyclododecanone oxime and 2-cyclohexylcyclododecanone oxime have been synthesized by reacting the corresponding substituted cyclododecanones with hydroxylamine chloride. researchgate.net The synthesis of these precursor ketones is achieved through the reaction of cyclododecanone with reagents like bromocyclohexane (B57405) or lithium phenide. researchgate.net

Further modifications can be made to the oxime group itself, such as the synthesis of oxime ethers and esters. organic-chemistry.orgajol.info These reactions typically involve the treatment of the oxime with various electrophiles. While not specifically detailed for cyclododecanone oxime in the available literature, these synthetic strategies are generally applicable to oximes and represent a viable route for creating a diverse library of cyclododecanone oxime-based ligands with tailored electronic and steric properties. The synthesis of such derivatives is crucial for tuning the coordination properties and the nature of the resulting metal complexes.

Synthesis and Characterization of Metal-Oxime Complexes

The oxime group (C=N-OH) is a versatile ligand moiety capable of coordinating to metal ions in several ways. Ketoximes can act as bidentate ligands, coordinating through both the nitrogen and oxygen atoms to form stable chelate rings with a metal ion. smolecule.comsmolecule.com This bidentate coordination is a common feature in the coordination chemistry of oximes with transition metals.

While specific research on the synthesis and characterization of metal complexes exclusively with cyclododecanone oxime as the ligand is not extensively documented in the reviewed literature, the general principles of oxime coordination chemistry provide a strong basis for their expected behavior. Studies on other oxime ligands, such as those derived from smaller cyclic or acyclic ketones, have shown the formation of stable complexes with a variety of metal ions, including copper, nickel, and cobalt. rsc.org The characterization of these complexes is typically carried out using techniques such as elemental analysis, FT-IR spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. smolecule.com

In the context of cyclododecanone oxime, its large, flexible aliphatic ring would impart significant steric bulk around the coordination sphere. This could influence the geometry and stability of the resulting metal complexes. The synthesis of coordination polymers and metal-organic frameworks (MOFs) using oxime-based ligands has also been explored. mdpi.comwikipedia.org For instance, 2-pyridyl oximes have been successfully used in combination with other organic linkers to create 1D coordination polymers and 3D MOFs with interesting structural topologies and properties, such as selective ion adsorption. mdpi.comwikipedia.org This suggests a potential pathway for the use of appropriately functionalized cyclododecanone oxime derivatives in the construction of novel coordination polymers.

Table 1: General Coordination Behavior of Oxime Ligands

Metal Ion Typical Coordination Mode Potential Complex Geometry
Copper(II) Bidentate (N, O) Square planar, Octahedral
Nickel(II) Bidentate (N, O) Square planar, Octahedral
Cobalt(II) Bidentate (N, O) Octahedral

This table is a generalized representation based on the coordination chemistry of various oxime ligands and may be indicative of the potential behavior of cyclododecanone oxime.

Potential in Functional Material Development

The unique combination of a large macrocyclic backbone and a reactive oxime functionality in cyclododecanone oxime and its derivatives suggests their potential for the development of functional materials.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. mdpi.com The formation of SAMs typically requires a head group with a strong affinity for the substrate, a spacer (like an alkyl chain), and a terminal functional group. While direct research on the incorporation of cyclododecanone oxime into SAMs is scarce, the principles of SAM formation can be applied.

To be incorporated into a SAM, cyclododecanone oxime would need to be chemically modified to include a suitable head group for binding to a specific substrate (e.g., a thiol group for a gold surface or a silane (B1218182) for a silicon oxide surface). mdpi.commdpi.com The large cyclododecane ring could act as a bulky spacer, potentially influencing the packing density and ordering of the monolayer. The oxime group, or a derivative thereof, could then be presented at the monolayer-air interface, allowing for further chemical reactions or specific interactions. Research on other large ring molecules, like cyclopentadecanone (B167302) oxime, suggests the potential for such compounds to be integrated into supramolecular structures like SAMs for applications in sensors and organic electronics. rsc.org

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. researchgate.net The molecular shape is a key factor in determining liquid crystalline behavior. While there is no direct report of liquid crystalline properties for cyclododecanone oxime itself, its derivatives could be designed to exhibit such behavior.

The strategy would involve attaching mesogenic (liquid crystal-forming) units to the cyclododecanone oxime core. The large, somewhat rigid macrocycle could serve as a central scaffold. Research on other macrocyclic compounds has shown that they can form liquid crystalline phases. researchgate.net For example, some macrocyclic liquid crystals consist of rigid aromatic cores connected by flexible chains. By analogy, functionalizing cyclododecanone oxime with appropriate aromatic and alkyl groups could lead to novel liquid crystalline materials.

Furthermore, derivatives of cyclododecanone oxime have been noted for their potential use as UV absorbers, which can help stabilize polymers against photodegradation. smolecule.com This points to their utility in the development of advanced, light-resistant polymer materials.

Table 2: Potential Functional Material Applications of Cyclododecanone Oxime Derivatives

Application Area Required Modification Potential Functionality
Self-Assembled Monolayers Addition of a surface-active head group (e.g., -SH, -Si(OR)3) Surface functionalization, sensor development
Liquid Crystals Attachment of mesogenic units (e.g., phenyl rings, long alkyl chains) Display technologies, smart materials

Green Chemistry Principles in Cyclododecanone Oxime Synthesis and Transformations

Maximizing Atom Economy and Minimizing Waste Generation

The traditional Beckmann rearrangement, which employs strong acids like oleum (B3057394) or sulfuric acid, suffers from poor atom economy due to the production of significant amounts of ammonium (B1175870) sulfate (B86663) as a byproduct during neutralization. researchgate.netnih.gov This not only represents a waste of resources but also poses environmental challenges. To address this, research has shifted towards developing catalytic systems that avoid the need for stoichiometric acid reagents.

One approach involves the use of ionic liquids as both catalysts and solvents. These have been shown to facilitate the Beckmann rearrangement without the need for a base neutralization step, thereby significantly improving the atom economy. acs.org Another strategy is the development of solid acid catalysts, which can be easily separated and recycled, minimizing waste generation. mdpi.comsoton.ac.uk

Furthermore, the synthesis of cyclododecanone (B146445) oxime itself is being optimized to enhance atom economy. The EniChem process, which utilizes TS-1 (a titanium silicalite) with preformed hydrogen peroxide and ammonia (B1221849), offers high selectivity towards the oxime, minimizing the formation of unwanted byproducts. hydro-oxy.com Innovations in this area include the in-situ synthesis of hydrogen peroxide, further streamlining the process and reducing the transportation and storage of hazardous materials. hydro-oxy.com

A patented method for preparing cyclododecanone oxime describes an oxime exchange reaction in a homogeneous system, which avoids the generation of ammonium sulfate byproduct and simplifies the separation process. google.com This method reports high conversion rates of cyclododecanone (up to 99.96%) and high selectivity for cyclododecanone oxime (up to 99.83%). google.com

The table below summarizes different approaches to improve atom economy and minimize waste in the synthesis and transformation of cyclododecanone oxime.

ProcessGreen Chemistry ApproachKey AdvantagesReference
Beckmann RearrangementUse of ionic liquids as catalysts and solventsAvoids base neutralization step, improving atom economy acs.org
Beckmann RearrangementDevelopment of solid acid catalystsEasy separation and recyclability, minimizing waste mdpi.comsoton.ac.uk
Cyclododecanone Oxime SynthesisEniChem process with TS-1, H₂O₂, and NH₃High selectivity towards the oxime hydro-oxy.com
Cyclododecanone Oxime SynthesisIn-situ synthesis of hydrogen peroxideStreamlined process, reduced hazards hydro-oxy.com
Cyclododecanone Oxime SynthesisOxime exchange reaction in a homogeneous systemAvoids ammonium sulfate byproduct, simplified separation google.com

Utilization of Environmentally Benign Solvents (e.g., Water, Supercritical Fluids)

The choice of solvent plays a significant role in the environmental impact of a chemical process. Green chemistry encourages the use of benign solvents like water or the elimination of solvents altogether. innovareacademics.in

Water has been explored as a solvent for the eco-friendly synthesis of cyclododecanone, the precursor to cyclododecanone oxime. scirp.orgscirp.org One reported method involves the selective epoxidation of cyclododecatriene with hydrogen peroxide in water, followed by hydrogenation and oxidation to yield cyclododecanone. scirp.org This process also highlights the use of a recyclable catalyst. scirp.org

Supercritical fluids, particularly supercritical water (SCW) and supercritical carbon dioxide (scCO₂), have emerged as promising green solvents for chemical reactions. arkat-usa.orgaist.go.jp SCW has been shown to catalyze the Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam without the need for harmful acid catalysts. aist.go.jpacs.org This is attributed to the unique properties of SCW, including its ability to facilitate reactions through its incomplete hydrogen bond network. aist.go.jp While direct studies on cyclododecanone oxime in SCW are less common, the principles demonstrated with cyclohexanone oxime suggest potential applicability.

Supercritical carbon dioxide is another attractive green solvent due to its non-toxic, non-flammable nature and the ease of product separation. arkat-usa.org Its properties can be tuned by adjusting temperature and pressure, influencing reaction conversion and selectivity. arkat-usa.org

The table below presents examples of environmentally benign solvents used in reactions related to cyclododecanone oxime.

ReactionBenign SolventKey FindingsReference
Cyclododecanone SynthesisWaterEco-friendly synthesis from cyclododecatriene scirp.orgscirp.org
Beckmann Rearrangement (of cyclohexanone oxime)Supercritical Water (SCW)Catalyzes rearrangement without harmful acids aist.go.jpacs.org
Various Chemical ReactionsSupercritical Carbon Dioxide (scCO₂)Tunable properties, easy product separation arkat-usa.org

Development of Highly Selective and Recyclable Catalytic Systems

The development of efficient and reusable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and minimize waste. researchgate.netinnovareacademics.in In the context of cyclododecanone oxime, significant research has focused on solid acid catalysts for the Beckmann rearrangement and other catalytic systems for its synthesis.

Solid acid catalysts, such as zeolites and other micro- and mesoporous materials, have been extensively studied for the Beckmann rearrangement. rsc.orgresearchgate.net These materials offer the advantage of easy separation from the reaction mixture and potential for recycling. For instance, nano-Fe₃O₄ particles have been demonstrated as a green and heterogeneous catalyst for the Beckmann rearrangement under ultrasound irradiation, showing good reusability for at least four consecutive runs. scielo.org.mx Similarly, various zeolites have shown high activity and selectivity in the liquid-phase Beckmann rearrangement of cyclododecanone oxime. kaimosi.com

The gas-phase Beckmann rearrangement over solid acids like Al,B-MCM-41 has also been investigated, offering an alternative to liquid-phase processes. researchgate.net While high oxime conversion can be achieved, selectivity to ω-laurolactam can be temperature-dependent. researchgate.net

For the synthesis of cyclododecanone oxime, catalytic systems are being developed to improve efficiency and selectivity. The ammoximation of ketones, including cyclododecanone, can be achieved via in-situ hydrogen peroxide synthesis using catalysts like Pd-Au/TS-1. hydro-oxy.com Another approach involves the use of a catalyst containing titanium silicalite for the reaction of cyclododecanone with ammonia and hydrogen peroxide. google.com

The table below highlights various selective and recyclable catalytic systems used in the synthesis and transformation of cyclododecanone oxime.

ReactionCatalytic SystemKey FeaturesReference
Beckmann RearrangementNano-Fe₃O₄ particlesGreen, heterogeneous, recyclable scielo.org.mx
Beckmann RearrangementZeolitesSolid acid, high activity and selectivity kaimosi.com
Beckmann RearrangementAl,B-MCM-41Solid acid for gas-phase reaction researchgate.net
Ammoximation of CyclododecanonePd-Au/TS-1In-situ H₂O₂ synthesis hydro-oxy.com
Oximation of CyclododecanoneTitanium silicaliteUsed with ammonia and H₂O₂ google.com

Energy Efficiency in Chemical Processes (e.g., Microwave Irradiation)

Improving energy efficiency is a key aspect of green chemistry, aiming to reduce the environmental and economic costs associated with chemical production. researchgate.net One innovative approach to enhance energy efficiency is the use of microwave irradiation. rsc.orgrsc.org

Microwave-assisted synthesis has been successfully applied to the Beckmann rearrangement of cyclododecanone oxime. rsc.orgrsc.org This technique can significantly reduce reaction times, often from hours to minutes, and lower energy consumption compared to conventional heating methods. rsc.org Studies have shown that using a range of micro- and mesoporous catalysts under microwave conditions can lead to high conversions of cyclododecanone oxime to ω-laurolactam in as little as five minutes. rsc.orgrsc.org

The use of microwave irradiation not only accelerates the reaction but can also lead to increased yields and selectivities in some cases. rsc.org This technology, combined with heterogeneous catalysis, presents a promising pathway towards cleaner and safer methodologies for the production of ω-laurolactam. rsc.org

The table below summarizes the impact of microwave irradiation on the Beckmann rearrangement of cyclododecanone oxime.

ReactionEnergy-Efficient MethodKey AdvantagesCatalyst UsedReference
Beckmann RearrangementMicrowave IrradiationReduced reaction time (to 5 mins), lower energy consumption, high conversionsMicro- and mesoporous materials (e.g., Al-MCM-41, Al-SBA-15) rsc.orgrsc.org

Future Research Directions and Perspectives

Development of Next-Generation Catalysts for Enhanced Selectivity and Sustainability

The industrial conversion of cyclododecanone (B146445) oxime to laurolactam (B145868), the monomer for Nylon-12, heavily relies on the Beckmann rearrangement, a reaction traditionally catalyzed by strong, hazardous acids like oleum (B3057394). masterorganicchemistry.comtaylorandfrancis.comsmolecule.com A significant thrust of future research is the development of environmentally benign and highly selective solid-acid catalysts to replace these conventional methods.

Researchers are focusing on nanoporous materials, such as zeolites and mesoporous silica (B1680970), to improve active site accessibility for the bulky cyclododecanone oxime molecule. mdpi.comsoton.ac.uk The modification of these materials, for instance by incorporating niobium or using acid-treated [Al,B]-BEA zeolites, has shown promise in enhancing catalytic activity and selectivity in the gas-phase Beckmann rearrangement. mdpi.comresearchgate.net Investigations into the use of chlorosilanes like trimethylchlorosilane and tetrachlorosilane (B154696) as effective catalysts in nitrile-solvent systems also present a viable research direction. researchgate.net

Furthermore, the quest for sustainability is driving the exploration of reusable and green catalysts. scielo.org.mx Protic ionic liquids and nano-Fe3O4 particles are emerging as potential candidates, offering advantages such as improved atom economy, milder reaction conditions, and easier catalyst recovery. scielo.org.mxacs.org Future work will likely involve optimizing these novel catalytic systems to achieve complete conversion and high selectivity under industrially viable conditions. The development of catalysts that can be regenerated without significant loss of performance is also a critical area of focus. researchgate.net

Deeper Mechanistic Understanding of Complex Oxime Transformations

A thorough understanding of the reaction mechanisms governing the transformations of cyclododecanone oxime is paramount for process optimization and the design of more efficient catalysts. The Beckmann rearrangement, in particular, has been the subject of extensive study, with research exploring whether the reaction proceeds via a concerted or stepwise mechanism. researchgate.netnih.gov

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable in elucidating the intricate details of these transformations. whiterose.ac.ukrsc.org Such studies can model reaction pathways, calculate the energetics of intermediates and transition states, and help interpret spectroscopic data. soton.ac.ukrsc.org For instance, computational analysis has been used to understand the role of substituents on the oxime moiety and the effect of co-catalysts in skeletal rearrangement reactions. rsc.org

Future research will likely involve a synergistic approach, combining experimental techniques like in-situ solid-state NMR and FTIR spectroscopy with advanced computational modeling. mdpi.com This integrated strategy will provide a more comprehensive picture of the catalytic phenomena at an atomic level, including the nature of active sites and the influence of solvent effects. mdpi.comacs.org Understanding the factors that lead to side reactions, such as the abnormal Beckmann reaction, is another crucial area for investigation, which can be aided by detailed structural and computational analysis. rsc.org

Exploration of Novel Cyclododecanone Oxime Derivatives for Advanced Applications

While the primary application of cyclododecanone oxime lies in the synthesis of laurolactam for Nylon-12 production, its versatile chemical structure opens doors to a range of other potential applications. smolecule.comacs.orgeae.edu.eu Researchers are exploring the synthesis and properties of novel derivatives of cyclododecanone oxime for use in diverse fields.

One promising area is the development of oxime esters, which have shown potential as therapeutic agents with anti-oxidant, anti-microbial, and anti-inflammatory properties. ijpcbs.com For example, α-phenylsulfonylcyclododecanone oxime esters have been synthesized and evaluated for their herbicidal activity. sioc-journal.cn

Other emerging applications for cyclododecanone oxime derivatives include their use as UV absorbers to stabilize polymers against photodegradation and as intermediates in the synthesis of fragrance analogs, leveraging the compound's macrocyclic structure. smolecule.com The ability of ketoximes to act as bidentate ligands also makes them valuable in coordination chemistry for the development of novel catalysts and functional materials. smolecule.com Future research will focus on synthesizing and characterizing new derivatives and systematically evaluating their biological and material properties.

Synergistic Integration of Experimental and Computational Methodologies

The future of research on cyclododecanone oxime will increasingly rely on the powerful synergy between experimental and computational chemistry. mdpi.comwhiterose.ac.ukacs.org This integrated approach allows for a deeper and more predictive understanding of chemical reactivity and material properties.

Computational tools can be used to design and screen potential catalysts before their synthesis, saving significant time and resources. mdpi.com Theoretical calculations can rationalize experimental observations, such as the selectivity of a particular catalyst or the mechanism of a complex rearrangement. researchgate.netnih.gov For instance, the combination of experimental and computational studies has been crucial in understanding the role of catalysts in the Beckmann rearrangement and other oxime transformations. acs.orgacs.org

Looking ahead, the integration of machine learning and artificial intelligence with experimental data could accelerate the discovery of new catalysts and reaction conditions. By building predictive models based on existing knowledge, researchers can more efficiently navigate the vast chemical space to identify optimal solutions for the synthesis and application of cyclododecanone oxime and its derivatives. This collaborative approach, where computational predictions guide experimental work and experimental results refine theoretical models, will be the cornerstone of future innovation in this field.

Q & A

Q. What are the optimal synthetic routes for cyclodecanone oxime, and how do reaction conditions influence yield?

Cyclodecanone oxime is typically synthesized via the oximation of cyclodecanone using hydroxylamine hydrochloride under acidic or neutral conditions. Methodological considerations include:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium or gold nanoparticles) can enhance reaction efficiency in one-pot syntheses, as seen in analogous oxime systems .
  • Solvent and pH : Ethanol or aqueous methanol at pH 5–7 minimizes side reactions like Beckmann rearrangement.
  • Yield optimization : Kinetic studies suggest controlling temperature (60–80°C) and hydroxylamine stoichiometry (1:1.2 ketone:NH2_2OH) to achieve >90% yield .

Q. How can spectroscopic techniques (NMR, MS) differentiate cyclodecanone oxime from its isomers or degradation products?

  • 1^1H NMR : The oxime proton (N–OH) appears as a broad singlet at δ 8–9 ppm, while the C=N group influences neighboring CH2_2 protons, causing splitting patterns distinct from cyclodecanone .
  • Mass spectrometry : Molecular ion peaks at m/z 169 (C10_{10}H19_{19}NO) confirm the molecular weight. Fragmentation patterns (e.g., loss of H2_2O or NH3_3) distinguish it from tautomers .

Q. How can computational modeling resolve contradictions between experimental and theoretical conformational energy data?

Q. What catalytic mechanisms enable cyclodecanone oxime’s participation in ring-opening or cross-coupling reactions?

Cyclodecanone oxime acts as a radical precursor in N-heterocyclic carbene (NHC)-catalyzed reactions. Key steps include:

  • Single-electron transfer (SET) : The oxime ester undergoes homolytic cleavage to generate iminyl radicals, which couple with aldehydes via Breslow intermediates.
  • Mechanistic validation : Radical trapping experiments (e.g., TEMPO) and 13^{13}C isotopic labeling confirm the proposed pathways .

Q. How should researchers address contradictory data in the quantification of cyclodecanone oxime metabolites?

  • Analytical validation : Use LC/MS with deuterated internal standards (e.g., d3_3-oxime) to improve precision. Method DuPont-2392 achieves <10% RSD for oxime in soil matrices, validated via spike-recovery tests (85–110% accuracy) .
  • Error sources : Hydrolysis of oxime derivatives under acidic conditions can skew results; stabilize samples at pH 7–8 and −20°C .

Methodological Frameworks

Designing experiments to probe cyclodecanone oxime’s thermal stability and decomposition pathways

  • Thermogravimetric analysis (TGA) : Monitor mass loss at 100–300°C to identify decomposition thresholds.
  • GC/MS pyrolysis studies : Detect volatile byproducts (e.g., cyclodecane, NOx_x) to map degradation mechanisms .
  • Kinetic modeling : Fit Arrhenius parameters to predict shelf-life under storage conditions.

Formulating hypotheses for structure-activity relationships (SAR) in cyclodecanone oxime derivatives

  • Scaffold modification : Introduce substituents (e.g., methyl, halogen) at the oxime nitrogen or cycloalkane ring to assess steric/electronic effects on bioactivity.
  • Comparative crystallography : Compare X-ray structures of derivatives to correlate conformation with biological or catalytic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.